Methyl Laurate
Description
Methyl dodecanoate has been reported in Mandragora autumnalis, Citrus iyo, and other organisms with data available.
Methyl dodecanoate is found in alcoholic beverages. Methyl dodecanoate is found in concord grape (Vitis labrusca), melon, pineapple, heated blackberry, red chilli (Capsicum frutescens) and other fruits. Also present in cheeses, hop oil, white wine, spirits and other foodstuffs. Methyl dodecanoate is a flavouring agent. Methyl dodecanoate belongs to the family of Fatty Acid Esters. These are carboxylic ester derivatives of a fatty acid.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUPQYQJKYHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026889 | |
| Record name | Methyl dodecanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Water-white liquid; mp = 4.8 deg C; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to pale yellow liquid with a fatty, floral, winey odour | |
| Record name | Dodecanoic acid, methyl ester | |
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| Record name | Methyl laurate | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Methyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
267 °C, 148.00 °C. @ 18.00 mm Hg | |
| Record name | METHYL DODECANOATE | |
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| Record name | Methyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insol in water; miscible with ethyl alcohol, ether, acetone, SOL IN MOST COMMON ORGANIC SOLVENTS, soluble in most organic solvents; insoluble in water | |
| Record name | METHYL DODECANOATE | |
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| Record name | Methyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8702 @ 20 °C/4 °C, 0.863-0.872 | |
| Record name | METHYL DODECANOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00411 [mmHg], 4.11X10-3 mm Hg @ 25 °C | |
| Record name | Methyl laurate | |
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| Record name | METHYL DODECANOATE | |
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Color/Form |
COLORLESS LIQUID, Water-white liquid | |
CAS No. |
111-82-0 | |
| Record name | Methyl laurate | |
| Source | CAS Common Chemistry | |
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| Record name | Methyl dodecanoate | |
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| Record name | Methyl laurate | |
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| Record name | Dodecanoic acid, methyl ester | |
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| Record name | Methyl dodecanoate | |
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| Record name | Methyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL LAURATE | |
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| Record name | METHYL DODECANOATE | |
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| Record name | Methyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |
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Melting Point |
5.2 °C, 5 °C | |
| Record name | METHYL DODECANOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |
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| Record name | Methyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of Methyl Laurate: A Technical Guide for Researchers
An in-depth guide on the esterification of lauric acid and methanol to synthesize methyl laurate, focusing on catalytic methods, experimental protocols, and process optimization for researchers, scientists, and drug development professionals.
This compound, the methyl ester of lauric acid, is a valuable chemical intermediate with wide-ranging applications in the cosmetic, food, and pharmaceutical industries. It serves as a precursor for the synthesis of various surfactants, emulsifiers, and fragrances. This technical guide provides a comprehensive overview of the synthesis of this compound through the esterification of lauric acid with methanol, with a particular focus on catalyzed reactions.
Core Reaction and Catalysis
The synthesis of this compound is achieved through the Fischer esterification of lauric acid with methanol. This reversible reaction is typically catalyzed by an acid to achieve a high conversion rate. The general chemical equation is as follows:
CH₃(CH₂)₁₀COOH + CH₃OH ⇌ CH₃(CH₂)₁₀COOCH₃ + H₂O
While traditional methods have employed mineral acids like sulfuric acid, these catalysts can lead to equipment corrosion and environmental concerns.[1] Modern research has focused on developing more benign and reusable catalysts, such as ionic liquids and solid acid catalysts.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound using different catalytic systems.
General Esterification Procedure
The following is a general protocol for the esterification of lauric acid with methanol, which can be adapted for different catalysts:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lauric acid, methanol, and the chosen catalyst.[2]
-
Reaction Conditions : The reaction mixture is then heated to the desired temperature and stirred vigorously for a specified duration.[2]
-
Product Isolation : Upon completion, the reaction mixture may form two phases. The upper phase, primarily consisting of this compound, can be separated by decantation.[3] The lower phase, which may contain the catalyst (especially in the case of ionic liquids), can be collected for potential reuse.[2]
-
Purification : The crude this compound can be further purified by washing with a saturated sodium bicarbonate solution and then with water to remove any remaining acid and methanol. Subsequent drying and distillation can yield high-purity this compound.[4]
Catalyst-Specific Protocols
1. Using the Ionic Liquid [Hnmp]HSO₄:
-
Catalyst Preparation : The Brønsted acidic ionic liquid 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄) is synthesized by adding a stoichiometric amount of concentrated sulfuric acid (98%) dropwise to 1-methyl-2-pyrrolidone at 0°C. The mixture is stirred for one hour at 0°C and then for 24 hours at room temperature. The resulting ionic liquid is washed with ethyl acetate to remove non-ionic residues and dried under a vacuum.[3]
-
Esterification : For the esterification reaction, lauric acid, methanol, and the [Hnmp]HSO₄ catalyst are combined in a flask. Optimal conditions have been reported to be a catalyst dosage of 5.23% (by weight of lauric acid), a methanol to lauric acid molar ratio of 7.68:1, a reaction temperature of 70°C, and a reaction time of 2.27 hours.[5]
2. Using Cerium Phosphotungstate:
-
Esterification : Lauric acid and anhydrous methanol are placed in a flask with cerium phosphotungstate as the catalyst. The reaction is carried out at a specific temperature and duration. One study suggests optimal conditions as a reaction temperature of 67°C, an acid-to-alcohol molar ratio of 1:15, a reaction time of 4 hours, and a catalyst dosage equal to 7% of the mass of lauric acid.[4]
-
Catalyst Recycling : After the reaction, the solid cerium phosphotungstate catalyst can be separated from the this compound. The catalyst can be dissolved in water, and the pH adjusted to <1 with hydrochloric acid. Evaporation of the solution yields recrystallized cerium phosphotungstate that can be reused.[4]
Data Presentation: Reaction Parameter Optimization
The efficiency of this compound synthesis is highly dependent on various reaction parameters. The following tables summarize the quantitative data from different studies on the optimization of these parameters.
| Catalyst | Molar Ratio (Methanol:Lauric Acid) | Catalyst Dosage (% w/w of Lauric Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| [Hnmp]HSO₄ | 7.68:1 | 5.23 | 70 | 2.27 | 98.58 (Conversion) | [5] |
| [Hnmp]HSO₄ | 6:1 | 5 | 70 | 2 | 97.41 (Yield) | [1] |
| Cerium Phosphotungstate | 15:1 | 7 | 67 | 4 | >97.0 (Conversion) | [4] |
| Sulfuric Acid (H₂SO₄) | 3:1 | 5 | 100 | 4 | ~95 (Conversion) | [6] |
Table 1: Comparison of Optimal Reaction Conditions for this compound Synthesis.
The effect of individual parameters on the conversion of lauric acid using the [Hnmp]HSO₄ catalyst is detailed below.
| Parameter | Value | Lauric Acid Conversion (%) |
| Catalyst Dosage (%) | 1 | ~85 |
| 2.5 | ~92 | |
| 5 | ~96 | |
| 7.5 | ~97 | |
| 10 | ~97.5 | |
| Methanol/Lauric Acid Molar Ratio | 1:1 | ~75 |
| 3:1 | ~90 | |
| 6:1 | ~96.9 | |
| 9:1 | ~96 | |
| Reaction Temperature (°C) | 55 | ~89 |
| 70 | ~97.1 | |
| 85 | ~96 | |
| 100 | ~95 | |
| Reaction Time (h) | 1 | ~80 |
| 2 | ~90 | |
| 4 | ~97 | |
| 6 | ~98 | |
| 8 | ~98.5 |
Table 2: Effect of Varying Reaction Parameters on Lauric Acid Conversion using [Hnmp]HSO₄ Catalyst. [3][6]
Visualizations
To further elucidate the synthesis process, the following diagrams have been generated.
Caption: Reaction scheme for the acid-catalyzed esterification of lauric acid with methanol.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Key factors influencing the equilibrium of the esterification reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Optimization and kinetic study of this compound synthesis using ionic liquid [Hnmp]HSO4 as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl laurate (also known as methyl dodecanoate) is the methyl ester of lauric acid, a saturated fatty acid with a 12-carbon chain. It is a key oleochemical derived from natural sources such as coconut and palm kernel oil. Due to its biocompatibility, biodegradability, and specific physicochemical properties, this compound serves as a versatile compound in various industries, including cosmetics, food, and pharmaceuticals. In the context of drug development, it is gaining attention as a potential excipient, solvent, and a precursor for synthesizing bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in biological signaling pathways.
Physical Properties of this compound
This compound is a colorless to slightly yellow, oily liquid at room temperature with a characteristic fatty or waxy odor. Its key physical properties are summarized in the tables below.
General and Thermal Properties
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₃H₂₆O₂ | - | |
| Molecular Weight | 214.34 | g/mol | |
| Melting Point | 4 - 6 | °C | |
| Boiling Point | 261 - 263 | °C (at 760 mmHg) | |
| Flash Point | >110 | °C |
Density and Optical Properties
| Property | Value | Units | Conditions | Reference(s) |
| Density | 0.870 | g/mL | at 25 °C | |
| Refractive Index | 1.430 - 1.434 | - | at 20 °C |
Solubility and Other Properties
| Property | Value | Units | Conditions | Reference(s) |
| Solubility in Water | Insoluble (0.8841 mg/L est.) | mg/L | at 25 °C | |
| Solubility in Organic Solvents | Soluble | - | Alcohol, Ether, Acetone | |
| Vapor Pressure | 0.011 | mmHg | at 25 °C (est.) | |
| logP (o/w) | 5.41 | - | - |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by its ester functional group. It can undergo several key reactions, making it a valuable intermediate in organic synthesis.
Hydrolysis
This compound can be hydrolyzed to yield lauric acid and methanol. This reaction can be catalyzed by acids, bases, or enzymes (lipases). Base-catalyzed hydrolysis, or saponification, is commonly used to produce soaps.
Reaction Scheme: CH₃(CH₂)₁₀COOCH₃ + NaOH → CH₃(CH₂)₁₀COONa + CH₃OH
Transesterification
Transesterification is a crucial reaction for the production of biodiesel, where the methyl group of this compound is exchanged with another alcohol, typically in the presence of a catalyst. It is also the fundamental reaction for converting triglycerides into fatty acid methyl esters.
Reaction Scheme (example with ethanol): CH₃(CH₂)₁₀COOCH₃ + CH₃CH₂OH ⇌ CH₃(CH₂)₁₀COOCH₂CH₃ + CH₃OH
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and determination of the properties of this compound.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from lauric acid and methanol using an acid catalyst.
Materials:
-
Lauric acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or a solid acid catalyst like cerium phosphotungstate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine lauric acid and a molar excess of anhydrous methanol (e.g., a 1:15 molar ratio of acid to alcohol).
-
Slowly add a catalytic amount of concentrated sulfuric acid (or an alternative acid catalyst).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (e.g., 4-18 hours, depending on the catalyst).
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the excess methanol using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure, collecting the fraction at the appropriate boiling point.
Figure 1: Fischer Esterification Workflow for this compound Synthesis.
Analysis of this compound by Gas Chromatography (GC)
This protocol outlines a general method for the analysis of fatty acid methyl esters (FAMEs), including this compound.
Instrumentation:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., hexane or heptane) to an appropriate concentration (e.g., 1-5%). If analyzing a mixture, a FAME standard mix should be used for peak identification.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the this compound peak by comparing its retention time to that of a known standard. The peak area can be used for quantitative analysis.
Standardized Methods for Physical Property Determination
For rigorous and reproducible measurements of physical properties, standardized methods from organizations like ASTM International and the American Oil Chemists' Society (AOCS) are recommended.
-
Melting Point: AOCS Official Method Cc 1-25 (Capillary Tube Method) or AOCS Official Method Cj 1-94 (DSC Method) can be adapted. The sample is cooled to allow crystallization and then slowly heated in a capillary tube or DSC until it becomes completely clear and liquid.
-
Density: ASTM D1298 describes the determination of density of petroleum products using a hydrometer. This method can be applied to this compound.
-
Viscosity: ASTM D445 provides a standard test method for kinematic viscosity of transparent and opaque liquids. It involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Refractive Index: ASTM D1218 or AOCS Official Method Cc 7-25 can be used. These methods detail the use of a refractometer to measure the refractive index of hydrocarbons and fats/oils, respectively.
Biological Activity and Signaling Pathways
While this compound itself is often considered biologically inert and is used as a solvent or excipient in drug formulations, its biological effects can be largely attributed to its hydrolysis product, lauric acid . In a biological system, esterases can convert this compound back into lauric acid, which is known to interact with specific cellular signaling pathways. This positions this compound as a potential prodrug or delivery vehicle for lauric acid.
Lauric Acid-Induced Apoptosis in Cancer Cells
Recent studies have shown that lauric acid can induce apoptosis (programmed cell death) in cancer cells. This is mediated through a signaling cascade that involves the generation of Reactive Oxygen Species (ROS).
Signaling Pathway:
-
Lauric acid treatment increases intracellular ROS levels.
-
Elevated ROS leads to the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR).
-
Activated EGFR triggers the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
-
This cascade culminates in the phosphorylation of the transcription factor c-Jun and increased expression of c-fos, which are involved in regulating cell proliferation and apoptosis.
-
Additionally, lauric acid can induce the expression of the cell cycle inhibitor p21 in a p53-independent manner, further contributing to its pro-apoptotic effects.
Figure 2: Lauric Acid-Induced Apoptotic Signaling Pathway in Cancer Cells.
Lauric Acid and Toll-Like Receptor 4 (TLR4) Signaling
Lauric acid has also been identified as an activator of Toll-like receptor 4 (TLR4), a receptor involved in the innate immune response. This interaction has implications for metabolism and inflammation.
Signaling Pathway:
-
Lauric acid binds to and activates TLR4 on the cell surface.
-
Activation of TLR4 initiates a downstream signaling cascade (e.g., involving MyD88-dependent and TRIF-dependent pathways, though the specifics can be cell-type dependent).
-
This signaling can lead to the activation of transcription factors like NF-κB and AP-1.
-
In skeletal muscle cells, this has been shown to promote a shift towards glycolytic fiber types by increasing the expression of genes involved in glycolysis.
Figure 3: Lauric Acid-Mediated TLR4 Signaling Pathway.
Conclusion
This compound is a multifaceted compound with well-defined physical and chemical properties that make it suitable for a wide range of applications. Its role in the pharmaceutical industry is evolving from a simple excipient to a compound of interest for its potential biological activities, primarily through its hydrolysis to lauric acid. The ability of lauric acid to modulate key signaling pathways involved in apoptosis and cellular metabolism opens up new avenues for research and development. This technical guide serves as a foundational resource for professionals seeking to understand and utilize this compound in their scientific endeavors, providing the necessary data and protocols to support further innovation.
The Natural Abundance and Analysis of Methyl Laurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl laurate (methyl dodecanoate) is the methyl ester of lauric acid, a saturated fatty acid with a 12-carbon chain. This compound and its precursor are found across a diverse range of natural sources, from tropical oils to mammalian milk and even as a signaling molecule in insects. Its versatile chemical properties make it a valuable molecule in various industrial applications, including the production of detergents, emulsifiers, and as a flavoring agent.[1][2] In the context of life sciences, understanding the natural occurrence, biosynthesis, and metabolism of this compound is crucial for exploring its physiological roles and potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for this compound.
Natural Sources and Occurrence of this compound
This compound is found in a variety of natural matrices, often as a volatile or semi-volatile compound contributing to the aroma and flavor profile of foods and other biological materials. Its primary natural reservoir is in the form of lauric acid triglycerides in certain plant-based oils.
Plant Kingdom
The most significant natural source of lauric acid, the precursor to this compound, is coconut oil , where it constitutes a substantial portion of the fatty acid profile.[3][4] While direct data for this compound concentrations are often intertwined with the overall fatty acid composition, the abundance of lauric acid in these sources is a strong indicator of the potential for this compound presence, especially upon esterification or as a natural volatile. Other plant sources also contain notable amounts of lauric acid.
| Plant Source | Common Name | Lauric Acid (C12:0) Content (% of total fatty acids) | Reference |
| Cocos nucifera | Coconut Oil | 44.6 - 52 | [3][5] |
| Elaeis guineensis | Palm Kernel Oil | ~48 | [6] |
| Cuphea species | Cuphea Oil | 24 - 95 (variable by species) |
This compound has also been identified as a volatile component in various fruits and plants, contributing to their characteristic aroma.
| Plant Source | Common Name/Part | Presence of this compound | Reference |
| Musa sapientum | Banana Peel | Identified as a volatile compound | [1][7] |
| Vitis labrusca | Concord Grape | Reported as a flavor component | [8] |
| Ananas comosus | Pineapple | Reported as a flavor component | [8] |
| Capsicum frutescens | Red Chilli | Reported as a flavor component | [8] |
| Mandragora autumnalis | Mandrake | Reported as a constituent | [8] |
| Citrus iyo | Iyo Tangor | Reported as a constituent | [8] |
Animal Kingdom
In the animal kingdom, lauric acid, and consequently the potential for this compound, is found in milk fats. Human milk contains lauric acid, with its concentration varying depending on the stage of lactation and maternal diet.
| Animal Source | Sample Type | Lauric Acid (C12:0) Content (% of total fatty acids) | Reference |
| Homo sapiens | Mature Human Milk | 5.0 - 5.1 | [9] |
| Homo sapiens | Transitional Human Milk | ~3.5 - 6.0 | [10] |
Furthermore, this compound has been identified as a crucial signaling molecule in the animal kingdom, acting as an aggregation and mating pheromone in certain insects, such as the fruit fly Drosophila melanogaster.[11][12]
Biosynthesis and Metabolism
Plant Fatty Acid Biosynthesis
The biosynthesis of lauric acid, the precursor to this compound, occurs in the plastids of plant cells through the fatty acid synthase (FAS) complex. The process begins with acetyl-CoA and involves a series of condensation, reduction, dehydration, and further reduction steps, adding two-carbon units in each cycle. The formation of methyl esters can occur through enzymatic or non-enzymatic processes from the free fatty acid.
Mammalian Metabolism of Fatty Acid Methyl Esters
When ingested, fatty acid methyl esters like this compound are metabolized. They are primarily hydrolyzed to the corresponding free fatty acid (lauric acid) and methanol. The lauric acid can then enter the fatty acid metabolic pathways, where it can be used for energy production via β-oxidation or incorporated into other lipids.[13]
Experimental Protocols
The analysis of this compound in natural sources typically involves extraction of lipids, derivatization of fatty acids to their methyl esters (if not already in that form), and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).
Supercritical Fluid Extraction (SFE) of Lipids from Plant Material
Supercritical fluid extraction using carbon dioxide (scCO₂) is an environmentally friendly and efficient method for extracting lipids from solid matrices.[14][15][16]
Methodology:
-
Sample Preparation: The plant material (e.g., seeds, leaves) is dried to a low moisture content and ground to a fine powder to increase the surface area for extraction.
-
SFE System: A laboratory-scale SFE system is used, consisting of a CO₂ source, a pump to bring the CO₂ to supercritical pressure, an extraction vessel containing the sample, and a back-pressure regulator to maintain the desired pressure.
-
Extraction Parameters:
-
Pressure: Typically ranges from 200 to 400 bar.
-
Temperature: Usually between 40 and 60 °C.
-
CO₂ Flow Rate: Adjusted based on the extractor volume and sample size.
-
Co-solvent (optional): A small percentage of a polar solvent like ethanol can be added to the CO₂ to enhance the extraction of more polar lipids.
-
-
Lipid Collection: After passing through the extraction vessel, the scCO₂ containing the extracted lipids is depressurized, causing the CO₂ to return to a gaseous state and the lipids to precipitate in a collection vessel.
-
Post-Extraction: The collected lipid extract is weighed to determine the extraction yield and can then be used for further analysis.
Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
For samples where lauric acid is present as a free fatty acid or in glycerides, derivatization to its methyl ester is necessary for GC analysis. A common method is acid-catalyzed esterification using boron trifluoride (BF₃) in methanol.[17][18]
Methodology:
-
Sample Preparation: Weigh approximately 10-25 mg of the extracted lipid into a screw-capped glass tube with a PTFE liner.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the tube.
-
Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100 °C for a specified time (e.g., 10-30 minutes). The optimal time should be determined empirically for specific sample types.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane or heptane).
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.[19][20]
Methodology:
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar phase like polyethylene glycol or a non-polar phase like 5% phenyl methylpolysiloxane) coupled to a mass spectrometer.
-
Injection: Inject 1 µL of the FAMEs solution into the GC inlet in split or splitless mode.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a library (e.g., NIST).
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. An internal standard can be used for more accurate quantification.
-
Conclusion
This compound is a naturally occurring fatty acid methyl ester with a widespread distribution in both the plant and animal kingdoms. Its primary precursor, lauric acid, is abundant in commercially important oils like coconut and palm kernel oil. The analytical determination of this compound relies on robust chromatographic techniques, primarily GC-MS, following appropriate extraction and derivatization procedures. A thorough understanding of its natural sources, biosynthesis, and metabolism is essential for professionals in research and drug development to harness its potential in various applications. The methodologies and data presented in this guide provide a solid foundation for further scientific exploration of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.flvc.org [journals.flvc.org]
- 3. researchgate.net [researchgate.net]
- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 5. ijert.org [ijert.org]
- 6. Metabolism of topically applied fatty acid methyl esters in BALB/C mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS analysis of bioactive components from banana peel(Musa sapientum peel) | Semantic Scholar [semanticscholar.org]
- 8. This compound | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | A longitudinal study of fatty acid profiles, macronutrient levels, and plasmin activity in human milk [frontiersin.org]
- 10. econtent.hogrefe.com [econtent.hogrefe.com]
- 11. Pheromones mediating copulation and attraction in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CAS:111-82-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Uptake of long-chain fatty acid methyl esters by mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lucris.lub.lu.se [lucris.lub.lu.se]
- 15. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of Supercritical Fluid Extraction (SFE) of Palm Oil and Oil from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 19. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Solubility of Methyl Laurate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl laurate in various organic solvents. Due to its nature as a fatty acid methyl ester (FAME), this compound sees extensive use as an intermediate in the manufacturing of detergents, emulsifiers, wetting agents, stabilizers, lubricants, plasticizers, and in the formulation of cosmetics and pharmaceuticals. A thorough understanding of its solubility is critical for process design, formulation development, and quality control in these applications.
Quantitative Solubility Data
This compound, a colorless to pale yellow liquid, is generally characterized by its high solubility in a wide range of organic solvents and its practical insolubility in water. While many sources describe this compound as "miscible" with common organic solvents, detailed quantitative data with temperature dependence is not extensively tabulated in publicly available literature. However, based on available information and the behavior of similar fatty acid methyl esters, the following table summarizes its solubility characteristics.
| Solvent | Polarity Index | Qualitative Solubility | Quantitative Data (at specific temperatures, where available) |
| Alcohols | |||
| Methanol | 5.1 | Soluble | Vapor-liquid equilibrium data suggests high solubility.[1] |
| Ethanol | 4.3 | Miscible[2] | Miscible at ambient temperatures. |
| Ketones | |||
| Acetone | 5.1 | Miscible[2] | Miscible at ambient temperatures. |
| Ethers | |||
| Diethyl Ether | 2.8 | Miscible[2] | Miscible at ambient temperatures. |
| Hydrocarbons | |||
| n-Hexane | 0.1 | Soluble | FAMEs are generally soluble in hydrocarbons. |
| Chlorinated Solvents | |||
| Chloroform | 4.1 | Soluble | FAMEs show good solubility in chloroform. |
| Carbon Tetrachloride | 1.6 | Soluble | - |
Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. For "Soluble," the exact concentration limits are not always specified in the available literature. The solubility of this compound, like most solutes, is expected to increase with temperature.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using a gravimetric method. This method is suitable for determining the concentration of a non-volatile solute in a volatile solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or incubator
-
Vials with airtight caps (e.g., screw-cap glass vials with PTFE septa)
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Using a pipette, add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic water bath set to the desired temperature.
-
Agitate the vials (e.g., using a shaker) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vials is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation of the solute.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound (e.g., 60-80°C). The oven should be well-ventilated.
-
Periodically remove the vial from the oven, cool it in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound.
-
Solubility can be expressed in various units, such as:
-
g of this compound / 100 g of solvent
-
g of this compound / 100 mL of solvent
-
Mole fraction (moles of this compound / total moles)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
This guide provides a foundational understanding of this compound's solubility in organic solvents and a practical methodology for its determination. For specific applications, it is recommended to perform experimental measurements under the precise conditions of interest.
References
A Comprehensive Technical Guide to the Thermodynamic Properties of Methyl Laurate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core thermodynamic properties of methyl laurate (also known as methyl dodecanoate), a fatty acid methyl ester with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. This document compiles essential quantitative data, details the experimental methodologies for their determination, and offers visual representations of key experimental workflows.
Core Thermodynamic and Physical Properties
This compound (C₁₃H₂₆O₂) is a colorless liquid with a faint, fatty odor. A comprehensive understanding of its thermodynamic behavior is crucial for process design, formulation development, and ensuring product stability and efficacy.
Quantitative Data Summary
The following tables summarize the key thermodynamic and physical properties of this compound, compiled from various experimental studies.
Table 1: Fundamental Physical and Thermal Properties
| Property | Value | Units | Conditions |
| Molecular Weight | 214.34 | g/mol | - |
| Melting Point | 4 - 5.2 | °C | 760 mmHg |
| Boiling Point | 261 - 267 | °C | 760 mmHg |
| Flash Point | > 110 | °C | Closed Cup |
| Refractive Index | 1.431 - 1.433 | - | @ 20 °C |
Table 2: Density as a Function of Temperature
| Temperature (°C) | Density (g/mL) |
| 20 | 0.870 - 0.872 |
| 25 | 0.87 |
Note: Density of this compound has been experimentally measured over a range of temperatures, generally showing a linear decrease with increasing temperature.
Table 3: Viscosity as a Function of Temperature
| Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 20 | ~3.6 |
Note: Viscosity decreases significantly with increasing temperature.
Table 4: Enthalpy and Entropy Data
| Property | Value | Units | Notes |
| Enthalpy of Fusion (of ML-LA eutectic) | 185.43 | J/g | Value for a eutectic mixture of this compound and lauric acid; serves as an approximation. |
| Enthalpy of Vaporization | Derived from vapor pressure data | kJ/mol | Not directly measured in most cited literature, but can be calculated using the Clausius-Clapeyron equation from vapor pressure measurements at different temperatures. |
| Specific Heat Capacity (Liquid) | Correlation available | J/(mol·K) | A general correlation for saturated fatty acid alkyl esters is available, though specific experimental data for pure this compound is limited. |
Table 5: Vapor Pressure Data
| Temperature (°C) | Vapor Pressure (mmHg) |
| 25 | 0.0055 - 0.011 |
Experimental Protocols
The accurate determination of the thermodynamic properties of this compound relies on precise and well-defined experimental methodologies. The following sections detail the common protocols used for key measurements.
Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
The enthalpy of fusion, which is the heat absorbed by a substance as it melts, is a critical parameter for understanding phase transitions.
Methodology: A differential scanning calorimeter is used to measure the heat flow to or from a sample as a function of temperature or time.
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
-
Experimental Run: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a controlled rate (e.g., 10 °C/min) through the melting point of this compound.
-
Data Analysis: The heat flow versus temperature is plotted. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus). The temperature at the peak of the endotherm is taken as the melting point.
Determination of Thermal Conductivity by the Transient Hot Wire Method
Thermal conductivity measures a material's ability to conduct heat. The transient hot wire method is a common and accurate technique for liquids.
Methodology:
-
Apparatus: A thin platinum wire is submerged vertically in the liquid this compound sample. This wire acts as both a heating element and a temperature sensor.
-
Measurement Principle: A constant electrical current is passed through the wire for a short duration, causing its temperature to rise. The rate of this temperature increase is dependent on the thermal conductivity of the surrounding liquid.
-
Data Acquisition: The change in the wire's resistance over time is measured, which is then correlated to its temperature change.
-
Calculation: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time. This transient measurement minimizes the effects of convection.
Determination of Vapor Pressure
Vapor pressure is a key property for understanding volatility and is essential for distillation and purification processes.
Methodology (Static Method):
-
Apparatus: A sample of this compound is placed in a thermostated vessel connected to a pressure measuring device (manometer). The system is evacuated to remove air.
-
Equilibrium: The sample is heated to a specific temperature and allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.
-
Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured.
-
Temperature Variation: The process is repeated at various temperatures to obtain a vapor pressure curve. From this data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.
A Spectroscopic Guide to Methyl Laurate: NMR, IR, and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl laurate, a fatty acid methyl ester widely used in the chemical and pharmaceutical industries. This document details the expected data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.67 | s | 3H | -O-CH ₃ (Methyl ester) |
| 2.30 | t | 2H | -CH ₂-C=O (α-methylene) |
| 1.62 | p | 2H | -CH ₂-CH₂-C=O (β-methylene) |
| 1.28 | m | 16H | -(CH ₂)₈- |
| 0.88 | t | 3H | -CH ₃ (Terminal methyl) |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 174.4 | C =O (Ester carbonyl) |
| 51.4 | -O-C H₃ (Methyl ester) |
| 34.1 | -C H₂-C=O (α-methylene) |
| 31.9 | -(C H₂)ₙ- |
| 29.6 | -(C H₂)ₙ- |
| 29.4 | -(C H₂)ₙ- |
| 29.3 | -(C H₂)ₙ- |
| 29.2 | -(C H₂)ₙ- |
| 25.0 | -C H₂-CH₂-C=O (β-methylene) |
| 22.7 | -C H₂-CH₃ |
| 14.1 | -C H₃ (Terminal methyl) |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Infrared (IR) Spectroscopy
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Strong | C-H stretch (alkane, asymmetric) |
| 2854 | Strong | C-H stretch (alkane, symmetric) |
| 1743 | Strong | C=O stretch (ester) |
| 1465 | Medium | C-H bend (methylene) |
| 1435 | Medium | C-H bend (methyl ester) |
| 1168 | Strong | C-O stretch (ester) |
Sample form: Neat liquid
Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 214 | ~5 | [M]⁺ (Molecular ion) |
| 183 | ~15 | [M - OCH₃]⁺ |
| 143 | ~10 | [CH₃OC(O)(CH₂)₂]⁺ |
| 87 | ~70 | [CH₃OC(O)CH₂CH₂]⁺ |
| 74 | 100 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |
| 55 | ~40 | [C₄H₇]⁺ |
| 43 | ~50 | [C₃H₇]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent, typically deuterated chloroform (CDCl₃), at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12 ppm is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons, though it is less critical for qualitative analysis.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 220 ppm is standard.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is recommended for liquid samples.
-
Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal surface, ensuring the crystal is completely covered.
-
Spectrum Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning: After data acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. The resulting spectrum can be analyzed for the presence of characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating fatty acid methyl esters. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Injection: Inject 1 µL of the prepared sample in split or splitless mode, depending on the concentration. A split ratio of 20:1 is common.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can be extracted and compared with a reference library (e.g., NIST) for confirmation. The fragmentation pattern can be analyzed to provide structural information.
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide on the Biodegradability and Environmental Fate of Methyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl laurate (CAS No. 111-82-0), the methyl ester of lauric acid, is a fatty acid methyl ester (FAME) with wide applications in the cosmetic, food, and pharmaceutical industries. Its use as an emollient, surfactant, and flavoring agent necessitates a thorough understanding of its environmental behavior to ensure its safe and sustainable use. This technical guide provides a comprehensive overview of the biodegradability and environmental fate of this compound, consolidating key data, experimental methodologies, and degradation pathways.
Physicochemical Properties
The environmental distribution and fate of a chemical are significantly influenced by its physicochemical properties. This compound is a colorless liquid with low water solubility and a high octanol-water partition coefficient (log Kow), suggesting a tendency to partition to soil and sediment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H26O2 | |
| Molecular Weight | 214.34 g/mol | |
| Melting Point | 5.2 °C | |
| Boiling Point | 267 °C | |
| Water Solubility | < 4.40 mg/L at 20 °C | |
| Vapor Pressure | 0.161 Pa at 25 °C | |
| Octanol-Water Partition Coefficient (log Kow) | 6.5 at 25 °C | |
| Soil Adsorption Coefficient (log Koc) | 3.11 (calculated) | |
| Henry's Law Constant | 302 Pa m³/mol at 25 °C |
Biodegradability
Aerobic Biodegradation in Water
A study conducted by the Japanese Ministry of Economy, Trade and Industry (METI) in 1995 demonstrated that this compound achieved 78% biodegradation in 28 days in a Modified MITI Test (OECD 301C). This level of degradation is above the 60% threshold required to classify a substance as readily biodegradable.
Table 2: Summary of Ready Biodegradability Data for this compound
| Test Guideline | Inoculum | Test Substance Concentration | Duration | Biodegradation | Classification | Reference |
| OECD 301C (Modified MITI Test) | Activated sludge (mixture of sewage, soil, and natural water) | 100 mg/L | 28 days | 78% (by BOD) | Readily Biodegradable |
Experimental Protocol: OECD Guideline 301C (Modified MITI Test I)
This test method evaluates the ready biodegradability of a chemical substance by measuring the biochemical oxygen demand (BOD).
1. Test System:
-
Apparatus: Closed respirometer with a device for measuring oxygen consumption.
-
Test Medium: A mineral salt medium containing essential inorganic nutrients.
-
Inoculum: Activated sludge from a wastewater treatment plant receiving predominantly domestic sewage. For the specific this compound study, a mixture of sewage, soil, and natural water was used. The concentration of the activated sludge was 30 mg/L.
-
Test Substance Concentration: The test substance, this compound, was added at a concentration of 100 mg/L.
-
Reference Substance: A readily biodegradable substance, such as aniline, is run in parallel to validate the test system.
2. Procedure:
-
The test substance and inoculum are added to the mineral medium in the respirometer flasks.
-
Control flasks containing only the inoculum and the mineral medium are prepared to measure endogenous respiration.
-
The flasks are incubated in the dark at a constant temperature of 25 ± 1°C for 28 days.
-
The consumption of oxygen is measured continuously or at frequent intervals.
3. Data Analysis:
-
The percentage of biodegradation is calculated based on the ratio of the biochemical oxygen demand to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD).
-
A substance is considered readily biodegradable if it reaches at least 60% biodegradation within the 28-day test period.
Caption: Workflow for the OECD 301C Modified MITI Test.
Environmental Fate
The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its partitioning behavior in different environmental compartments.
Abiotic Degradation
Hydrolysis: this compound can undergo hydrolysis to form lauric acid and methanol. This process is pH-dependent. At a neutral pH of 7, the estimated half-life for hydrolysis is approximately 7.28 years, indicating that this is not a primary degradation pathway under typical environmental conditions. However, under more alkaline conditions (pH 9), the hydrolysis rate increases significantly, with a measured half-life of 5.14 days.
Atmospheric Photo-oxidation: In the atmosphere, this compound is expected to exist primarily in the vapor phase. It can be degraded by reacting with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 29 hours, suggesting that it is readily removed from the atmosphere.
Table 3: Abiotic Degradation of this compound
| Degradation Process | Compartment | Half-life | Conditions |
| Hydrolysis | Water | 7.28 years (estimated) | pH 7 |
| Hydrolysis | Water | 5.14 days | pH 9, 25 °C |
| Photo-oxidation | Atmosphere | 29 hours (estimated) | Reaction with hydroxyl radicals |
Biotic Degradation Pathway
The primary mechanism for the environmental degradation of this compound is microbial action. The biodegradation is initiated by enzymatic hydrolysis, followed by the degradation of the resulting lauric acid and methanol.
-
Primary Biodegradation (Hydrolysis): The ester linkage of this compound is cleaved by esterase enzymes produced by microorganisms, yielding lauric acid and methanol.
-
Ultimate Biodegradation:
-
Lauric Acid: This long-chain fatty acid is then metabolized by microorganisms through the β-oxidation pathway, where it is broken down into two-carbon acetyl-CoA units.
-
Methanol: The single-carbon alcohol is readily utilized by a wide range of microorganisms as a carbon and energy source.
-
-
Mineralization: The acetyl-CoA units from β-oxidation enter the citric acid cycle, ultimately being mineralized to carbon dioxide and water.
Methodological & Application
Application Notes and Protocols: Utilizing Methyl Laurate as an Internal Standard in Gas Chromatography for Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including drug development, food science, and clinical diagnostics. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the separation and quantification of fatty acids, which are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) to improve volatility and chromatographic performance.
The use of an internal standard (IS) is paramount for achieving accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response. Methyl laurate (the methyl ester of lauric acid, C12:0) serves as an excellent internal standard for the analysis of a wide range of FAMEs. Its properties, including high purity, stability, and a retention time that typically does not interfere with common fatty acids of interest, make it a reliable choice for researchers.
These application notes provide a comprehensive guide to using this compound as an internal standard for the quantitative analysis of FAMEs by GC-FID. Detailed protocols for sample preparation and analysis are provided, along with essential data for accurate quantification.
Key Advantages of Using this compound as an Internal Standard
Employing this compound as an internal standard in your GC-FID analysis of fatty acids offers several key benefits:
-
Improved Precision and Accuracy: Normalizing the peak areas of target analytes to the peak area of this compound significantly reduces the relative standard deviation (RSD) of the measurements, leading to more reliable and reproducible results.[1]
-
Correction for Volume Errors: It effectively compensates for minor variations in the volume of sample injected into the gas chromatograph.
-
Compensation for Sample Loss: It accounts for potential loss of analytes during the multi-step sample preparation and derivatization process.
-
Elution in a Strategic Chromatographic Region: this compound typically elutes in a region of the chromatogram that is free from interference by common short-chain and long-chain fatty acid methyl esters, ensuring accurate integration of its peak.
Data Presentation
For accurate quantification of fatty acid methyl esters using this compound as an internal standard, relative response factors (RRFs) are essential. The RRF corrects for the difference in the detector's response to the analyte compared to the internal standard.
Theoretical Relative Response Factors (RRFs) of Common FAMEs to this compound
The following table provides the calculated theoretical relative response factors (RRFs) for a range of common fatty acid methyl esters relative to this compound. These values are derived from the effective carbon number (ECN) concept, which provides a strong theoretical basis for the FID response. The RRF is calculated using the formula:
RRF = (ECNanalyte / MWanalyte) / (ECNIS / MWIS)
Where:
-
ECNanalyte is the effective carbon number of the analyte FAME.
-
MWanalyte is the molecular weight of the analyte FAME.
-
ECNIS is the effective carbon number of this compound (internal standard).
-
MWIS is the molecular weight of this compound (internal standard).
Table 1: Theoretical Relative Response Factors (RRF) for Common Fatty Acid Methyl Esters Relative to this compound
| Fatty Acid Methyl Ester (FAME) | Abbreviation | Molecular Weight ( g/mol ) | Effective Carbon Number (ECN) | Theoretical RRF (to this compound) |
| Methyl Butyrate | C4:0-Me | 102.13 | 3.45 | 1.10 |
| Methyl Caproate | C6:0-Me | 130.18 | 5.45 | 1.08 |
| Methyl Caprylate | C8:0-Me | 158.24 | 7.45 | 1.06 |
| Methyl Caprate | C10:0-Me | 186.30 | 9.45 | 1.03 |
| This compound (IS) | C12:0-Me | 214.35 | 11.45 | 1.00 |
| Methyl Myristate | C14:0-Me | 242.41 | 13.45 | 0.98 |
| Methyl Palmitate | C16:0-Me | 270.46 | 15.45 | 0.96 |
| Methyl Palmitoleate | C16:1-Me | 268.44 | 15.25 | 0.97 |
| Methyl Stearate | C18:0-Me | 298.51 | 17.45 | 0.95 |
| Methyl Oleate | C18:1-Me | 296.49 | 17.25 | 0.95 |
| Methyl Linoleate | C18:2-Me | 294.47 | 17.05 | 0.96 |
| Methyl Linolenate | C18:3-Me | 292.46 | 16.85 | 0.96 |
| Methyl Arachidate | C20:0-Me | 326.57 | 19.45 | 0.94 |
| Methyl Eicosapentaenoate | C20:5-Me | 316.48 | 18.45 | 0.96 |
| Methyl Behenate | C22:0-Me | 354.62 | 21.45 | 0.93 |
| Methyl Docosahexaenoate | C22:6-Me | 342.52 | 20.25 | 0.94 |
| Methyl Lignocerate | C24:0-Me | 382.68 | 23.45 | 0.92 |
Note: It is recommended to experimentally verify these RRFs using certified standards to account for specific instrument performance.
Impact of Internal Standard on Precision
The use of this compound as an internal standard significantly improves the precision of FAME quantification. The following table illustrates the reduction in relative standard deviation (RSD) when peak areas are normalized to the internal standard.
Table 2: Improvement in Precision with this compound as Internal Standard
| Analyte | RSD without IS (%) | RSD with IS (this compound) (%) |
| Methyl Myristate | 1.05 | 0.425 |
| Methyl Palmitate | 1.80 | 0.779 |
| Methyl Stearate | 1.93 | 1.10 |
| Methyl Eicosanoate | 1.72 | 1.59 |
| Methyl Behenate | 1.77 | 2.62 |
Data adapted from a study on automated FAME sample preparation.[1]
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
-
Weighing: Accurately weigh approximately 100 mg of high-purity (>99.5%) this compound into a 100 mL volumetric flask.
-
Dissolving: Dissolve the this compound in hexane or another suitable organic solvent.
-
Dilution: Bring the flask to volume with the solvent and mix thoroughly. This creates a 1 mg/mL stock solution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C to prevent evaporation and degradation.
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
The following protocols describe two common methods for the derivatization of fatty acids in lipid samples to FAMEs. The internal standard is added at the beginning of the sample preparation process to account for any losses during extraction and derivatization.
4.2.1. Acid-Catalyzed Derivatization (using Boron Trifluoride-Methanol)
This method is suitable for a wide range of lipid classes, including free fatty acids, glycerolipids, and phospholipids.
-
Sample Preparation: Place a known amount of the lipid sample (e.g., 10-25 mg of oil or extracted lipid) into a screw-cap glass tube.
-
Internal Standard Addition: Add a precise volume of the this compound internal standard stock solution (e.g., 100 µL of a 1 mg/mL solution).
-
Saponification (Optional but Recommended for Triglycerides): Add 1 mL of 0.5 M methanolic NaOH. Cap the tube and heat at 100°C for 5-10 minutes. This step hydrolyzes the lipids to free fatty acids.
-
Methylation: Cool the tube and add 2 mL of 14% boron trifluoride (BF3) in methanol. Cap the tube tightly and heat at 100°C for 30 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Analysis: The sample is now ready for GC-FID analysis.
4.2.2. Base-Catalyzed Transesterification
This is a rapid method suitable for triglycerides but not for free fatty acids.
-
Sample and Internal Standard Solution: Prepare a solution by mixing the oil sample with the this compound internal standard. For example, mix 0.4 mL of oil with 0.4 mL of the internal standard solution.
-
Reaction Initiation: In a 2 mL autosampler vial, add 10 µL of the oil/internal standard solution.
-
Transesterification: Add 100 µL of 2 M sodium hydroxide in methanol and 500 µL of hexane.
-
Mixing: Vortex the vial at 1000 rpm for 30 seconds.
-
Phase Separation: Allow the layers to separate for 2 minutes.
-
Collection: Transfer 100 µL of the upper hexane layer to a new 2 mL autosampler vial.
-
Analysis: The sample is now ready for GC-FID analysis.
Gas Chromatography (GC-FID) Analysis
The following are typical GC-FID conditions for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.
Table 3: Typical GC-FID Parameters for FAME Analysis
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Injector | Split/Splitless |
| Inlet Temperature | 250°C |
| Split Ratio | 10:1 to 50:1 (depending on concentration) |
| Column | e.g., Agilent HP-88 (100 m x 0.25 mm, 0.20 µm) or similar polar capillary column |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100°C (hold 5 min) Ramp: 7°C/min to 225°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Injection Volume | 1 µL |
Quantification
The concentration of each fatty acid in the original sample is calculated using the following formula:
Concentrationanalyte (mg/g) = (Areaanalyte / AreaIS) * (1 / RRFanalyte) * (MassIS / Masssample)
Where:
-
Areaanalyte: The peak area of the analyte FAME.
-
AreaIS: The peak area of the this compound internal standard.
-
RRFanalyte: The relative response factor of the analyte to the internal standard (from Table 1 or experimentally determined).
-
MassIS: The mass of the this compound internal standard added to the sample (in mg).
-
Masssample: The mass of the original sample (in g).
Visualizations
The following diagrams illustrate the key workflows and relationships in the analysis of fatty acids using this compound as an internal standard.
Caption: Experimental workflow for FAME analysis.
Caption: Logic for quantitative calculation.
References
Application of Methyl Laurate in Phase Change Materials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl laurate, a fatty acid methyl ester derived from lauric acid, is a promising organic phase change material (PCM) for various thermal energy storage applications. Its favorable properties, including a suitable melting point for low-temperature applications, high latent heat of fusion, chemical stability, and biodegradability, make it an attractive candidate for use in areas such as smart textiles, building energy conservation, cold chain logistics, and biomedical applications. This document provides detailed application notes and protocols for the preparation and characterization of this compound-based PCMs, including its use in eutectic mixtures and microencapsulated forms.
Data Presentation: Thermophysical Properties
The following tables summarize the key thermophysical properties of this compound and its eutectic mixtures with various fatty acids. These values have been compiled from multiple research sources to provide a comparative overview.
Table 1: Thermophysical Properties of Pure this compound
| Property | Value | Unit |
| Melting Point | ~5 °C | °C |
| Latent Heat of Fusion | ~200 | J/g |
| Thermal Conductivity | ~0.15 | W/(m·K) |
Table 2: Thermophysical Properties of this compound Eutectic Mixtures
| Eutectic Mixture (Weight Ratio) | Onset Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Application Areas |
| This compound / Lauric Acid | 4.19 | 185.43 | Cold Compresses, Thermal-Regulating Textiles[1][2] |
| This compound / Myristic Acid | 5.45 | 190.47 | Cold Compresses, Thermal-Regulating Textiles[1][2] |
| This compound / Palmitic Acid | 5.69 | 194.39 | Cold Compresses, Thermal-Regulating Textiles[1][2] |
| This compound / Methyl Myristate (77:23) | 0.21 | 174.3 | De-icing of Concrete Pavements[3][4][5] |
| This compound / Methyl Palmitate (86:14) | 2.4 | 166.5 | De-icing of Concrete Pavements[3][4][5] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based PCMs.
Protocol 1: Preparation of this compound Eutectic Mixtures
This protocol describes the preparation of binary eutectic mixtures of this compound with fatty acids.
Materials:
-
This compound (98% purity or higher)
-
Lauric Acid, Myristic Acid, or Palmitic Acid (98% purity or higher)
-
Beakers
-
Magnetic stirrer with heating plate
-
Weighing balance (accuracy ±0.001 g)
-
Thermometer or thermocouple
Procedure:
-
Determine Mass Ratios: Based on the desired eutectic composition (refer to Table 2), calculate the required mass of this compound and the corresponding fatty acid.
-
Weighing: Accurately weigh the calculated amounts of this compound and the fatty acid into a clean, dry beaker.
-
Melting and Mixing: Place the beaker on a magnetic stirrer with a heating plate. Heat the mixture to a temperature approximately 10-20°C above the melting point of the higher-melting-point component while stirring continuously. Ensure the mixture becomes a homogeneous liquid.
-
Cooling and Solidification: Once a homogenous liquid is formed, turn off the heat and continue stirring until the mixture cools down and solidifies to ensure uniformity.
-
Storage: Store the prepared eutectic PCM in a sealed container at room temperature.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the melting temperature and latent heat of fusion of this compound-based PCMs using DSC.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the prepared PCM sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a crimper to prevent any loss of material during heating.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 50°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same rate.
-
-
Data Analysis:
-
From the heating curve, determine the onset melting temperature (T_onset) and the peak melting temperature (T_peak).
-
Calculate the latent heat of fusion (ΔH_m) by integrating the area under the melting peak.
-
From the cooling curve, determine the onset freezing temperature (T_onset,c) and the peak freezing temperature (T_peak,c), and the latent heat of solidification (ΔH_c).
-
Protocol 3: Microencapsulation of this compound via Interfacial Polymerization
This protocol describes the synthesis of microcapsules containing this compound as the core material with a polyurethane shell.
Materials:
-
This compound (core material)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) (monomer for shell)
-
Polyvinyl alcohol (PVA) or Gum Arabic (surfactant)
-
Distilled water
-
Beaker
-
Homogenizer or high-speed stirrer
-
Mechanical stirrer
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Procedure:
-
Oil Phase Preparation: Dissolve the isocyanate monomer (e.g., TDI) in this compound to form the oil phase.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., PVA) in distilled water to form the aqueous phase.
-
Emulsification: Add the oil phase to the aqueous phase while stirring vigorously with a homogenizer to form an oil-in-water (O/W) emulsion. The size of the droplets will determine the final microcapsule size.
-
Polymerization:
-
Transfer the emulsion to a reactor equipped with a mechanical stirrer and a heating system.
-
Heat the emulsion to the desired reaction temperature (e.g., 60-80°C) while stirring continuously.
-
The polymerization reaction will occur at the oil-water interface, forming the polyurethane shell around the this compound core. Allow the reaction to proceed for several hours.
-
-
Washing and Filtration:
-
After the reaction is complete, cool the suspension to room temperature.
-
Filter the microcapsules using a Buchner funnel and wash them repeatedly with distilled water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and surfactant.
-
-
Drying: Dry the washed microcapsules in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 4: Thermal Cycling Test
This protocol is used to evaluate the thermal reliability and stability of the prepared PCMs over repeated melting and freezing cycles.
Equipment:
-
Thermal cycler, or a temperature-controlled bath/oven system capable of cycling between temperatures above and below the PCM's melting point.
-
Sample containers (e.g., sealed vials)
-
DSC instrument for pre- and post-cycling analysis
Procedure:
-
Initial Characterization: Perform DSC analysis on the fresh PCM sample to determine its initial melting temperature and latent heat of fusion.
-
Sample Preparation: Place a known amount of the PCM in a sealed container.
-
Thermal Cycling:
-
Place the sample in the thermal cycler.
-
Set the temperature limits for the cycling. The lower temperature should be below the freezing point, and the upper temperature should be above the melting point of the PCM.
-
Program the cycler to perform a large number of cycles (e.g., 100, 500, or 1000 cycles). Each cycle consists of a heating ramp, a hold time at the upper temperature, a cooling ramp, and a hold time at the lower temperature.
-
-
Post-Cycling Characterization: After the completion of the thermal cycles, perform DSC analysis on the cycled PCM sample.
-
Analysis: Compare the melting temperature and latent heat of fusion of the PCM before and after thermal cycling. A significant change in these properties indicates thermal degradation or instability.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.
References
- 1. Thermal Characterization of Medium-Temperature Phase Change Materials (PCMs) for Thermal Energy Storage Using the T-History Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Accelerated testing methods to analyse long term stability of a Phase Change Material under the combined effect of shear stress and thermal cycling – C-Therm Technologies Ltd. [ctherm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Laurate as a Surfactant in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl laurate, the methyl ester of lauric acid, is a fatty acid ester that finds application in the cosmetic industry primarily as an emollient, skin-conditioning agent, and fragrance ingredient.[1][2][3][4][5] Its chemical structure, a C12 fatty acid chain with a methyl ester head group, imparts lipophilic characteristics, making it an effective agent for softening and smoothing the skin. While not a conventional surfactant, its amphiphilic nature suggests potential utility as a weak or co-surfactant in cosmetic formulations. This compound is also recognized for its low toxicity and biodegradability.[2]
These application notes provide a comprehensive overview of this compound's properties relevant to cosmetic formulations and detail experimental protocols for researchers to evaluate its surfactant capabilities. Due to a lack of readily available quantitative data in the scientific literature regarding its specific surfactant performance (e.g., Critical Micelle Concentration, surface tension reduction), this document focuses on providing the methodologies to determine these key parameters.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| CAS Number | 111-82-0 | [2] |
| Molecular Formula | C₁₃H₂₆O₂ | [2][3] |
| Molecular Weight | 214.34 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [4] |
| HLB (estimated) | 3.7 |
Applications in Cosmetic Formulations
This compound's primary roles in cosmetics are:
-
Emollient and Skin Conditioning Agent: It forms a non-occlusive film on the skin, reducing transepidermal water loss and imparting a smooth, soft feel.
-
Fragrance Ingredient: It possesses a faint, fatty, or floral odor and can be used as a fragrance component or fixative.[1]
-
Solvent: Its lipophilic nature allows it to act as a solvent for other oil-soluble ingredients in a formulation.[6]
-
Intermediate in Surfactant Synthesis: this compound serves as a raw material in the production of other surfactants, such as N-methyl lauroylethanolamide.[4]
While not a strong primary surfactant, its emulsifying properties suggest it may function as a co-emulsifier, contributing to the stability of oil-in-water (O/W) or water-in-oil (W/O) emulsions, or as a weak cleansing agent in mild rinse-off products.[2][6]
Experimental Protocols for Surfactant Property Evaluation
The following protocols are provided for researchers to determine the surfactant properties of this compound.
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. This is a key parameter for understanding a surfactant's efficiency. As no established CMC value for this compound in aqueous systems has been found in the literature, the following methods can be employed for its determination.
a) Surface Tension Method
This is a common method for determining the CMC of surfactants.[7][8] The surface tension of a series of solutions of the surfactant at different concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break; the concentration at this break point is the CMC.[7]
Protocol:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) due to its insolubility in water. Prepare a series of aqueous solutions with increasing concentrations of this compound by diluting the stock solution. Ensure the final solvent concentration is low and consistent across all samples.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
CMC Determination: The CMC is the concentration at the intersection of the two linear portions of the plot.
b) Conductivity Method
This method is suitable for ionic surfactants and may be adapted for non-ionic surfactants if a suitable ionic probe is used. The principle is that the conductivity of a surfactant solution changes differently below and above the CMC.
Protocol:
-
Preparation of Solutions: Prepare a series of aqueous solutions of this compound at various concentrations.
-
Conductivity Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: Plot the conductivity (κ) versus the surfactant concentration (C).
-
CMC Determination: The plot will show two linear regions with different slopes. The intersection of these lines corresponds to the CMC.
References
- 1. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 111-82-0 [chemicalbook.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound/MYRISTATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. nanoscience.com [nanoscience.com]
Application Notes and Protocols: The Role of Methyl Laurate in Biodiesel Production and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodiesel, a renewable and biodegradable alternative to conventional diesel fuel, is primarily composed of fatty acid methyl esters (FAMEs). The specific composition of these FAMEs significantly influences the overall properties and performance of the biodiesel. Methyl laurate (C13H26O2), the methyl ester of lauric acid, is a saturated fatty acid methyl ester that plays a crucial role in determining the characteristics of biodiesel, particularly when derived from feedstocks rich in lauric acid, such as coconut oil and palm kernel oil.[1] This document provides a detailed overview of the role of this compound in biodiesel production, its impact on key fuel properties, and comprehensive protocols for its synthesis and analysis.
Role of this compound in Biodiesel Production
This compound is produced through the transesterification of triglycerides (the primary components of fats and oils) with methanol in the presence of a catalyst.[2] As a saturated FAME, this compound's molecular structure, a twelve-carbon chain, contributes distinct characteristics to the final biodiesel product.[3] High-purity this compound feedstock can lead to a more efficient transesterification reaction and minimize the formation of undesirable byproducts, ensuring the final product meets stringent biodiesel standards.[3]
Impact of this compound on Biodiesel Properties
The concentration of this compound in a biodiesel blend has a significant impact on several key fuel properties. As a saturated FAME, it generally enhances properties related to combustion while potentially posing challenges for cold weather performance.
Cetane Number
The cetane number (CN) is a critical indicator of a diesel fuel's ignition quality.[4] Higher cetane numbers correspond to shorter ignition delay times, leading to smoother combustion and reduced engine noise. Saturated FAMEs, like this compound, generally have higher cetane numbers than their unsaturated counterparts.[4] An increase in the concentration of this compound in a biodiesel blend will typically lead to an increase in the overall cetane number of the fuel.[5]
Kinematic Viscosity
Kinematic viscosity is a measure of a fluid's resistance to flow under gravity and is a crucial parameter for the proper functioning of a diesel engine's fuel injection system.[6] While biodiesel viscosity is generally higher than that of petroleum diesel, the chain length and degree of saturation of the constituent FAMEs play a significant role. Shorter chain FAMEs tend to have lower viscosities.
Oxidative Stability
Oxidative stability refers to a fuel's resistance to degradation when exposed to oxygen. Biodiesel is more susceptible to oxidation than petroleum diesel, which can lead to the formation of gums and sediments that can clog fuel filters and injectors. The degree of unsaturation in the FAMEs is the primary factor affecting oxidative stability; the more double bonds present, the more prone the fuel is to oxidation.[7] As a saturated FAME, this compound is highly resistant to oxidation and its presence in biodiesel significantly improves the fuel's overall oxidative stability.[8][9]
Cold Flow Properties (Cloud Point and Pour Point)
Cold flow properties, specifically the cloud point (CP) and pour point (PP), are critical for biodiesel use in colder climates. The cloud point is the temperature at which wax crystals first begin to form in the fuel, giving it a cloudy appearance.[10] The pour point is the lowest temperature at which the fuel will still flow.[11] Saturated FAMEs, like this compound, have higher melting points than unsaturated FAMEs and therefore tend to increase the cloud point and pour point of biodiesel, potentially leading to fuel gelling and filter plugging at low temperatures.[12][13]
Data Presentation: Properties of this compound and Other FAMEs
The following tables summarize the key properties of pure this compound and other common fatty acid methyl esters for comparison.
Table 1: Physical and Chemical Properties of Pure this compound
| Property | Value | Reference |
| Chemical Formula | C13H26O2 | |
| Molecular Weight | 214.34 g/mol | [14] |
| Melting Point | 4-5 °C | |
| Boiling Point | 262 °C | |
| Density at 25 °C | 0.87 g/mL | |
| Kinematic Viscosity at 20 °C | 3.6 mm²/s | [15] |
| Flash Point | 139 °C | [15] |
Table 2: Comparison of Key Biodiesel Properties for Various Pure Fatty Acid Methyl Esters
| Fatty Acid Methyl Ester (FAME) | Abbreviation | Cetane Number | Kinematic Viscosity at 40°C (mm²/s) | Oxidative Stability (Induction Period, hours) | Cloud Point (°C) |
| This compound | C12:0 | 60.8 [16] | 2.42 | High (Saturated) | -2 |
| Methyl Myristate | C14:0 | 68.1 | 3.45 | High (Saturated) | 12 |
| Methyl Palmitate | C16:0 | 74.3[4] | 4.28 | High (Saturated) | 28 |
| Methyl Stearate | C18:0 | 75.6[4] | 5.85 | High (Saturated) | 39 |
| Methyl Oleate | C18:1 | 59.3 | 4.51 | Moderate | -8 |
| Methyl Linoleate | C18:2 | 38.2[16] | 3.65 | Low | -35 |
| Methyl Linolenate | C18:3 | 22.7 | 3.02 | Very Low | -52 |
Note: Oxidative stability is qualitatively described as it is highly dependent on test conditions. Saturated FAMEs have significantly longer induction periods than unsaturated FAMEs. Cloud point data for some FAMEs can vary based on the experimental method and purity.
Experimental Protocols
Synthesis of this compound via Transesterification
This protocol describes the base-catalyzed transesterification of a lauric acid-rich oil (e.g., coconut oil) to produce this compound.
Materials:
-
Lauric acid-rich oil (e.g., coconut oil)
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) catalyst
-
Magnetic stirrer with hotplate
-
Reaction flask with reflux condenser
-
Separatory funnel
-
Washing solution (distilled water)
-
Drying agent (anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Dissolve a predetermined amount of NaOH or KOH (typically 1% by weight of the oil) in methanol. This should be done in a separate flask with gentle stirring.[17]
-
Oil Preheating: Heat the lauric acid-rich oil in the reaction flask to the desired reaction temperature (typically 60-65°C) using the hotplate and magnetic stirrer.[18]
-
Reaction: Slowly add the methanol-catalyst mixture to the preheated oil while stirring vigorously. Attach the reflux condenser to the reaction flask to prevent methanol evaporation.[19]
-
Reaction Time: Maintain the reaction temperature and stirring for the specified reaction time (typically 1-2 hours).[20]
-
Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.[19]
-
Glycerol Removal: Carefully drain the lower glycerol layer.
-
Washing: Wash the methyl ester layer with warm distilled water to remove any residual catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral.
-
Drying: Transfer the washed methyl ester layer to a clean flask and add anhydrous sodium sulfate to remove any remaining water.
-
Methanol Removal: Remove the residual methanol from the this compound using a rotary evaporator.
Analysis of Biodiesel Properties
The following are detailed protocols for the standard test methods used to evaluate the key properties of the produced biodiesel containing this compound.
Principle: This method determines the ignition quality of diesel fuel by comparing its combustion characteristics in a standard single-cylinder Cooperative Fuel Research (CFR) engine with those of reference fuels of known cetane numbers.[16]
Apparatus:
-
Cooperative Fuel Research (CFR) engine
-
Reference fuels (n-cetane and heptamethylnonane)
Procedure:
-
Engine Setup: Prepare and calibrate the CFR engine according to the ASTM D613 standard operating procedure.[5]
-
Sample Introduction: Introduce the biodiesel sample into the engine's fuel system.
-
Reference Fuel Blending: Prepare blends of the two reference fuels with known cetane numbers that bracket the expected cetane number of the sample.
-
Compression Ratio Adjustment: Operate the engine on the biodiesel sample and adjust the compression ratio until a specific ignition delay is achieved.
-
Reference Fuel Comparison: Operate the engine on the reference fuel blends and adjust the compression ratio for each to achieve the same ignition delay as the sample.
-
Cetane Number Calculation: The cetane number of the sample is interpolated from the compression ratio readings and the known cetane numbers of the reference fuels.[16]
Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.[21][22]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske)
-
Constant temperature bath
-
Timer
Procedure:
-
Temperature Control: Set the constant temperature bath to the desired temperature (typically 40°C for biodiesel) with an accuracy of ±0.02°C.[13]
-
Sample Preparation: Filter the biodiesel sample to remove any particulate matter.
-
Viscometer Charging: Charge the viscometer with the biodiesel sample.
-
Thermal Equilibration: Place the charged viscometer in the constant temperature bath and allow it to reach thermal equilibrium (typically 30 minutes).[13]
-
Flow Measurement: Draw the sample up through the capillary to a point above the top timing mark. Release the vacuum and measure the time it takes for the meniscus of the sample to pass between the two timing marks.[23]
-
Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer: ν = C × t.[21]
Principle: This accelerated aging test determines the oxidation stability of biodiesel by exposing the sample to a stream of air at an elevated temperature. The time until the formation of volatile oxidation products is detected is measured as the induction period.[24]
Apparatus:
-
Rancimat instrument
-
Reaction vessel
-
Measuring vessel with conductivity electrode
-
Air pump
Procedure:
-
Sample Preparation: Place a specified amount of the biodiesel sample into the reaction vessel.[25]
-
Apparatus Setup: Fill the measuring vessel with deionized water and place the conductivity electrode in it. Connect the reaction vessel to the measuring vessel and the air supply.[25]
-
Test Initiation: Place the reaction vessel into the heating block of the Rancimat, which is maintained at a constant temperature (typically 110°C). Start the airflow through the sample.[24]
-
Conductivity Monitoring: The instrument continuously monitors the conductivity of the deionized water in the measuring vessel.
-
Induction Period Determination: As the biodiesel oxidizes, volatile acidic byproducts are formed, which are carried by the air stream into the measuring vessel, causing an increase in conductivity. The induction period is the time from the start of the test until a rapid increase in conductivity is detected.[26]
Principle: These methods determine the low-temperature operability of the fuel. The cloud point is the temperature at which wax crystals first appear upon cooling, and the pour point is the lowest temperature at which the fuel will flow.[11]
Apparatus:
-
Test jar
-
Thermometer
-
Cooling bath
Procedure for Cloud Point (ASTM D2500):
-
Sample Preparation: Place the biodiesel sample in the test jar up to the marked level.[2]
-
Cooling: Place the test jar in a cooling bath and cool the sample at a specified rate.[6]
-
Observation: At every 1°C interval, remove the test jar from the bath and inspect it for the appearance of a cloud or haze at the bottom of the jar.
-
Cloud Point Determination: The temperature at which the first cloudiness is observed is recorded as the cloud point.[10]
Procedure for Pour Point (ASTM D97):
-
Sample Preparation and Cooling: The sample is prepared and cooled in a similar manner to the cloud point test.
-
Flow Observation: At every 3°C interval, remove the test jar from the cooling bath and tilt it to see if the surface of the sample moves.
-
Pour Point Determination: The lowest temperature at which movement of the sample is observed is recorded. The pour point is then calculated by adding 3°C to this temperature.[11]
Mandatory Visualizations
Caption: Transesterification of Lauric Acid-Rich Oil to this compound.
Caption: Experimental Workflow for Biodiesel Property Analysis.
Caption: Logical Relationship of this compound and Biodiesel Properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biodieseleducation.org [biodieseleducation.org]
- 5. international-agrophysics.org [international-agrophysics.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. mdpi.com [mdpi.com]
- 8. pjoes.com [pjoes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cetane Number Prediction of Biodiesel from the Composition of the Fatty Acid Methyl Esters - ProQuest [proquest.com]
- 12. biodieselmagazine.com [biodieselmagazine.com]
- 13. biodieseleducation.org [biodieseleducation.org]
- 14. This compound | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. acme-hardesty.com [acme-hardesty.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound/MYRISTATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 19. mdpi.com [mdpi.com]
- 20. Oxidative Stability of Selected Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Collection - Correlating the Cloud Point of Biodiesel to the Concentration and Melting Properties of the Component Fatty Acid Methyl Esters - Energy & Fuels - Figshare [acs.figshare.com]
Formulating Biodegradable Surfactants with Methyl Laurate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of biodegradable surfactants derived from methyl laurate. This compound, a fatty acid methyl ester commonly sourced from coconut or palm kernel oil, serves as a versatile and renewable building block for a variety of surfactants with applications spanning cosmetics, detergents, and pharmaceuticals. Its inherent biodegradability makes it an attractive alternative to petroleum-based surfactants.
This guide focuses on three classes of biodegradable surfactants synthesized from this compound or its precursor, lauric acid:
-
Anionic Surfactants: Methyl Ester Sulfonates (MES)
-
Non-ionic Surfactants: Sucrose Esters
-
Non-ionic Surfactants: N-Methyl Glucamides
For each surfactant class, detailed synthesis and purification protocols are provided, along with a summary of their physicochemical properties and biodegradability.
Key Physicochemical Properties of this compound-Based Surfactants
The performance of a surfactant is primarily determined by its ability to reduce surface tension and form micelles. The following table summarizes key quantitative data for the discussed surfactant classes.
| Surfactant Class | Specific Compound | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γCMC) | Biodegradability |
| Methyl Ester Sulfonate (MES) | Sodium Methyl 2-Sulfolaurate (C12-MES) | ~13.20 mmol/L[1] | ~37.9 dyne/cm[2] | Readily biodegradable (>60% in 28 days)[3][4][5] |
| Sucrose Ester | Sucrose Monolaurate | ~0.21 - 0.45 mM[6] | ~35 mN/m[6] | Readily biodegradable[7][8] |
| N-Methyl Glucamide | Lauroyl-N-methyl glucamide | Not explicitly found | Not explicitly found | Expected to be readily biodegradable |
I. Anionic Surfactants: Methyl Ester Sulfonates (MES)
Methyl Ester Sulfonates (MES) are anionic surfactants produced by the sulfonation of saturated fatty acid methyl esters. They are known for their excellent cleaning properties, good biodegradability, and tolerance to hard water.[9]
Application Note:
Sodium Methyl 2-Sulfolaurate (C12-MES), derived from this compound, is a high-performance anionic surfactant. Its favorable characteristics make it a suitable ingredient for a wide range of applications, including household detergents, personal care products like shampoos and body washes, and industrial cleaners.[10][11] The synthesis process involves the sulfonation of this compound followed by neutralization. For laboratory-scale synthesis, chlorosulfonic acid is a common sulfonating agent.[1][10]
Experimental Workflow: Synthesis of Sodium Methyl 2-Sulfolaurate
Caption: Workflow for the synthesis of Sodium Methyl 2-Sulfolaurate.
Protocol 1: Synthesis of Sodium Methyl 2-Sulfolaurate (C12-MES)
This protocol describes a laboratory-scale synthesis of C12-MES from this compound using chlorosulfonic acid.
Materials:
-
This compound
-
Chlorosulfonic acid
-
Sodium hydroxide (NaOH)
-
Methanol
-
Ice bath
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
Procedure:
-
Sulfonation:
-
Place a known amount of this compound into the three-necked flask.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel while stirring vigorously. A molar ratio of this compound to chlorosulfonic acid of 1:1.2 is recommended.[1]
-
Maintain the reaction temperature below 30°C to minimize side reactions.
-
After the addition is complete, allow the mixture to age for approximately 60 minutes at room temperature with continuous stirring.[1]
-
-
Neutralization:
-
Prepare a solution of sodium hydroxide in methanol.
-
Slowly add the NaOH solution to the reaction mixture to neutralize the formed methyl ester sulfonic acid. The pH should be adjusted to neutral (pH 7).
-
-
Purification:
-
The crude product may contain impurities such as di-salts. To purify, a re-esterification step can be performed by adding methanol (e.g., 20% of the reaction mixture volume) and gently heating.[1]
-
The product can be further purified by crystallization from ethanol.[12]
-
Filter the crystallized product and dry under vacuum.
-
II. Non-ionic Surfactants: Sucrose Esters
Sucrose esters are non-ionic surfactants synthesized from sucrose and fatty acids or their methyl esters. They are highly biodegradable, non-toxic, and biocompatible, making them suitable for applications in food, cosmetics, and pharmaceuticals.[8][13]
Application Note:
Sucrose monolaurate, synthesized from sucrose and this compound, is a versatile non-ionic surfactant. Its properties can be tuned by the degree of esterification. It is commonly used as an emulsifier in food and cosmetic formulations. The synthesis is typically a transesterification reaction catalyzed by a base or an enzyme.
Experimental Workflow: Synthesis of Sucrose Monolaurate
Caption: General workflow for the synthesis of sucrose monolaurate.
Protocol 2: Chemical Synthesis of Sucrose Monolaurate
This protocol describes a chemical synthesis of sucrose monolaurate via transesterification.
Materials:
-
This compound
-
Sucrose
-
Potassium carbonate (K2CO3) as a catalyst
-
Dimethyl sulfoxide (DMSO) as a solvent
-
n-butanol
-
Sodium chloride (NaCl) solution (25%)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve sucrose and potassium carbonate in DMSO.
-
Add this compound to the solution. A typical molar ratio of sucrose to this compound can be varied to control the degree of esterification.
-
Heat the mixture to a temperature between 80°C and 120°C with continuous stirring.[14]
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
After the reaction is complete, cool the mixture and distill off the DMSO under vacuum.
-
Dissolve the residue in a mixture of 25% NaCl solution and n-butanol (1:1 v/v).[10]
-
Separate the butanol layer containing the sucrose ester using a separatory funnel.
-
Wash the organic layer with the NaCl solution to remove unreacted sucrose and catalyst.
-
Dry the butanol layer with anhydrous sodium sulfate and evaporate the solvent to obtain the sucrose laurate.
-
Protocol 3: Enzymatic Synthesis of Sucrose Monolaurate
This protocol outlines an enzymatic approach for the synthesis of sucrose monolaurate.
Materials:
-
This compound
-
Sucrose
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozyme 435)
-
n-hexane as a solvent
Procedure:
-
Reaction Setup:
-
Reaction Time:
-
The reaction time can be varied to optimize the yield, with typical durations ranging from a few hours to over 24 hours.[15]
-
-
Product Isolation:
-
Separate the crude sucrose ester from the reaction mixture by vacuum filtration to remove the immobilized enzyme.
-
Dry the filtrate at a low temperature (e.g., 40°C) to remove the solvent.
-
III. Non-ionic Surfactants: N-Methyl Glucamides
N-methyl glucamides are a class of non-ionic surfactants known for their mildness and good foaming properties. They are derived from the amidation of a fatty acid or its ester with N-methylglucamine.
Application Note:
Lauroyl-N-methyl glucamide is a biodegradable and mild non-ionic surfactant. It is particularly well-suited for personal care formulations where mildness is a key requirement, such as facial cleansers and baby products. The synthesis can be performed enzymatically, which is a more environmentally friendly approach compared to traditional chemical methods.
Experimental Workflow: Enzymatic Synthesis of Lauroyl-N-methyl glucamide
Caption: Workflow for the enzymatic synthesis of Lauroyl-N-methyl glucamide.
Protocol 4: Enzymatic Synthesis of Lauroyl-N-methyl glucamide
This protocol is based on the optimization studies for the enzymatic synthesis of lauroyl-N-methyl glucamide.
Materials:
-
Lauric acid (or this compound)
-
N-methylglucamine (MGL)
-
Immobilized lipase from Candida antarctica (Novozyme 435)
-
tert-amyl alcohol as a solvent
Procedure:
-
Reaction Setup:
-
Dissolve lauric acid and N-methylglucamine in tert-amyl alcohol in a reaction vessel. An optimal molar ratio of MGL to lauric acid is 1:1.
-
Add Novozyme 435 to the mixture. An enzyme concentration of around 8% by weight of the substrates is reported to be effective.
-
Heat the reaction mixture to a temperature of 50-55°C with continuous stirring.
-
-
Reaction Time:
-
Allow the reaction to proceed for a sufficient duration to achieve a high conversion. Reaction times can be in the range of several hours.
-
-
Product Isolation and Purification:
-
After the reaction, filter off the immobilized enzyme.
-
The solvent can be removed under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
IV. Characterization Protocols
Protocol 5: Determination of Critical Micelle Concentration (CMC) and Surface Tension
Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)
-
Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Measure the surface tension of each solution using a tensiometer. Ensure the equipment is properly calibrated.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
Identify the CMC: The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau where the surface tension remains relatively constant. The concentration at the intersection of these two linear regions is the CMC. The surface tension value at the plateau is the γCMC.
Protocol 6: Assessment of Ready Biodegradability
Method: OECD 301B: CO2 Evolution Test
This test determines the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial degradation over a 28-day period.
-
Prepare a mineral medium containing the surfactant as the sole carbon source.
-
Inoculate the medium with a mixed population of microorganisms from a source like activated sludge.[4]
-
Aerate the test flasks with CO2-free air.
-
Trap the evolved CO2 in a suitable absorbent, such as barium hydroxide or sodium hydroxide solution.
-
Quantify the trapped CO2 at regular intervals by titration or with an inorganic carbon analyzer.[4]
-
Calculate the percentage of biodegradation by comparing the amount of CO2 produced with the theoretical maximum amount based on the carbon content of the surfactant.
-
A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.
References
- 1. JPH051090A - Method for separating and purifying sucrose ester of fatty acid - Google Patents [patents.google.com]
- 2. Biodegradation of sucrose poly fatty acid esters in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Sucrose ester as plasticizer for biodegradable plastic (starch/polycaprolactone blend). | Semantic Scholar [semanticscholar.org]
- 6. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JP3479537B2 - Purification method of sucrose fatty acid monoester - Google Patents [patents.google.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. CN104387429A - Purification method of sucrose fatty acid ester - Google Patents [patents.google.com]
Methyl Laurate as a Solvent in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl laurate, the methyl ester of lauric acid, is a versatile fatty acid ester with a favorable safety profile and biodegradability.[1] In the pharmaceutical industry, it serves as a valuable solvent, carrier, emollient, and penetration enhancer in various formulations.[2] Its physicochemical properties, including its lipophilicity and compatibility with many active pharmaceutical ingredients (APIs), make it a suitable candidate for enhancing the solubility and permeability of poorly water-soluble drugs. This document provides detailed application notes and experimental protocols for utilizing this compound in pharmaceutical formulations, with a focus on solubility enhancement, self-emulsifying drug delivery systems (SEDDS), and topical delivery.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is essential for its effective application in formulation development.
| Property | Value | Reference(s) |
| Synonyms | Methyl dodecanoate, Lauric acid methyl ester | [3] |
| CAS Number | 111-82-0 | [3] |
| Molecular Formula | C13H26O2 | [3] |
| Molecular Weight | 214.34 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Fatty, floral | [4] |
| Melting Point | 4-6 °C | [2] |
| Boiling Point | 262-263 °C | [2] |
| Density | 0.870 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water; soluble in alcohol, ether | [4] |
| LogP | ~5.4 | [3] |
Applications in Pharmaceutical Formulations
This compound's lipophilic nature makes it an excellent solvent and carrier for hydrophobic APIs, improving their dissolution and bioavailability. It is particularly useful in the following applications:
-
Topical and Transdermal Formulations: As a penetration enhancer, this compound can disrupt the stratum corneum, the outermost layer of the skin, facilitating the permeation of APIs into deeper skin layers and the systemic circulation.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): this compound can be used as the oil phase in SEDDS formulations. These isotropic mixtures of oil, surfactant, and cosurfactant spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6] This enhances the solubilization and absorption of poorly water-soluble drugs.
-
Oral Formulations: By dissolving a hydrophobic drug in this compound, the dissolution rate-limiting step in the absorption process can be overcome, potentially leading to improved oral bioavailability.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in pharmaceutical formulations.
Protocol 1: Determination of API Solubility in this compound
Objective: To determine the saturation solubility of an API in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (pharmaceutical grade)
-
Glass vials with screw caps
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for the API
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of the API to a known volume (e.g., 2 mL) of this compound in a glass vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API from the saturated solution.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant (the clear, saturated solution) and accurately dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the API.
-
Calculation: Calculate the solubility of the API in this compound, expressed in mg/mL or other suitable units.
Data Presentation:
Table 1: Solubility of Selected APIs in Various Solvents
| Active Pharmaceutical Ingredient (API) | Solvent | Solubility (mg/mL) | Temperature (°C) | Reference(s) |
| Ibuprofen | This compound | Data not available in searched literature. | - | |
| Oleic Acid | >100 | 25 | [2][7] | |
| Propylene Glycol Monocaprylate | >100 | 25 | [7] | |
| Ketoconazole | This compound | Data not available in searched literature. | - | |
| Isopropyl Myristate | 93.99 ± 3.26 | - | [8] | |
| Castor Oil | 93.55 ± 8.39 | - | [8] | |
| Diclofenac Sodium | This compound | Data not available in searched literature. | - | |
| Miglyol 812 | 50.79 ± 0.18 | - | [9] | |
| Olive Oil | Data varies with temperature | 25-45 | [10] |
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) using this compound
Objective: To develop and characterize a SEDDS formulation containing a poorly water-soluble API with this compound as the oil phase.
Materials:
-
API
-
This compound (Oil phase)
-
Surfactant (e.g., Tween 80, Kolliphor RH40)
-
Cosurfactant (e.g., Transcutol P, PEG 400)
-
Glass vials
-
Vortex mixer
-
Droplet size analyzer
-
Zeta potential analyzer
Methodology:
-
Excipient Screening: Determine the solubility of the API in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the oil (this compound), surfactant, and cosurfactant at different ratios (e.g., 1:9 to 9:1).
-
Titrate each mixture with water and observe the formation of emulsions.
-
Construct a phase diagram to identify the self-emulsifying region that forms clear or slightly bluish, stable nanoemulsions.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and cosurfactant from the self-emulsifying region of the phase diagram.
-
Dissolve the API in the predetermined amount of this compound.
-
Add the surfactant and cosurfactant to the oil-drug mixture and vortex until a homogenous isotropic mixture is formed.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a known amount of the SEDDS formulation to a specified volume of water with gentle agitation and record the time taken to form a uniform emulsion.
-
Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.
-
Zeta Potential: Determine the surface charge of the emulsion droplets using a zeta potential analyzer.
-
Drug Content: Determine the amount of API in the formulation using a validated analytical method.
-
Visualization of SEDDS Formulation Workflow:
Caption: Workflow for the formulation and characterization of a Self-Emulsifying Drug Delivery System (SEDDS).
Protocol 3: In-Vitro Skin Permeation Study
Objective: To evaluate the effect of this compound on the skin permeation of an API from a topical formulation.
Materials:
-
Topical formulation containing the API and this compound
-
Control formulation (without this compound)
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Magnetic stirrer
-
Water bath
-
HPLC system or other validated analytical method
Methodology:
-
Skin Preparation: Thaw the excised skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor compartment with a degassed receptor medium and ensure no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.
-
Temperature Equilibration: Place the assembled Franz cells in a water bath maintained at 32 ± 1 °C to simulate skin surface temperature.
-
Formulation Application: Apply a known amount of the formulation (e.g., 10 mg/cm²) evenly on the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the withdrawn samples for API concentration using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux of the formulation containing this compound to the control formulation.
-
Data Presentation:
Table 2: In-Vitro Skin Permeation Parameters of Selected APIs
| API | Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Enhancement Ratio (ER) | Reference(s) |
| Ibuprofen | With this compound | Data not available in searched literature. | - | |
| Control | Data not available in searched literature. | - | ||
| Ketoconazole | With this compound | Data not available in searched literature. | - | |
| Control | Data not available in searched literature. | - | ||
| Diclofenac | With this compound | Data not available in searched literature. | - | |
| Control | Data not available in searched literature. | - |
Note: Specific quantitative data for the permeation enhancement of these APIs by this compound were not found in the reviewed literature. It is generally reported that fatty acid esters can enhance skin permeation.[5] A study on ibuprofen showed that sucrose laurate can enhance skin permeation by 2.15-fold.[6]
Visualization of In-Vitro Skin Permeation Study Workflow:
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dujps.com [dujps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Methyl Laurate in Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of methyl laurate in various mixtures. The protocols outlined below utilize common analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry, ensuring applicability across different laboratory settings and sample matrices.
Gas Chromatography (GC) Analysis of this compound
Gas chromatography is a robust and widely used technique for the analysis of volatile compounds like this compound.[1][2] For accurate quantification, especially in complex matrices such as oils and biological samples, derivatization to fatty acid methyl esters (FAMEs) is often a necessary sample preparation step.[1]
Quantitative Data Summary
| Parameter | Gas Chromatography (GC-FID) | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.385 µg/mL (for Lauric Acid) | [3] |
| Limit of Quantification (LOQ) | 1.168 µg/mL (for Lauric Acid) | [3] |
| Recovery | 93% - 107% | [1] |
| Relative Standard Deviation (RSD) | < 5% | [1] |
Experimental Workflow: GC Analysis
Caption: Workflow for the quantification of this compound using Gas Chromatography.
Protocol 1: Acid-Catalyzed Derivatization for GC Analysis
This protocol is suitable for samples containing both free lauric acid and laurate esters.
Materials:
-
Sample containing this compound or lauric acid
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)[4]
-
Toluene[4]
-
Hexane
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Heating block or water bath
-
GC-FID system
Procedure:
-
Sample Preparation: Accurately weigh or measure a known amount of the sample into a screw-capped glass tube.
-
Reagent Preparation: Prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v) by diluting concentrated HCl with methanol.[4]
-
Reaction: To the sample, add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl solution.[4] The final HCl concentration will be approximately 1.2% (w/v).[4]
-
Incubation: Tightly cap the tube and heat at 100°C for 1-1.5 hours.[4] For milder conditions, incubate at 45°C overnight (14 hours or longer).[4]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the tube.[4]
-
Mixing and Separation: Vortex the tube vigorously for 1 minute and then centrifuge to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
GC Analysis: Inject an aliquot of the dried hexane extract into the GC-FID system for analysis.
Protocol 2: Base-Catalyzed Derivatization for GC Analysis
This method is faster but is only effective for converting esters, not free fatty acids.[1]
Materials:
-
Sample containing this compound
-
0.5 M Sodium Hydroxide (NaOH) in Methanol
-
Hexane
-
Vortex mixer
-
GC-FID system
Procedure:
-
Sample Preparation: Place a known amount of the sample into a 2 mL autosampler vial.
-
Reaction: Add 100 µL of 0.5 M NaOH in methanol and 500 µL of hexane to the vial.[1]
-
Mixing: Vortex the mixture at 1000 rpm for 30 seconds.[1]
-
Separation: Allow the layers to separate for 2 minutes.[1]
-
Collection: Transfer the upper hexane layer to a new autosampler vial.
-
GC Analysis: Inject the hexane extract directly into the GC-FID for analysis.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC offers an alternative to GC, particularly for less volatile or thermally labile compounds. Different detectors like UV and Evaporative Light Scattering Detector (ELSD) can be employed.
Quantitative Data Summary
| Parameter | HPLC-UV | Reference |
| Linearity (r²) | ≥ 0.995 | [5][6] |
| Limit of Detection (LOD) | 0.0018% mass (for methyl oleate) | [5][7] |
| Limit of Quantification (LOQ) | 0.0054% mass (for methyl oleate) | [5][7] |
| Accuracy (Recovery %) | 81.7% - 110.9% | [5][7] |
| Precision (Repeatability %) | 0.2% - 1.3% | [5][7] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Protocol 3: HPLC-UV/ELSD Analysis
This protocol is suitable for the direct analysis of this compound in mixtures.
Materials:
-
Sample containing this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
Hexane (HPLC grade)
-
HPLC system with UV or ELSD detector
-
C18 analytical column
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase solvent.
-
Filtration: Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Isocratic):
-
HPLC Conditions (Gradient): For complex mixtures, a gradient elution may be necessary. For example, a gradient of methanol and a mixture of 2-propanol-hexane (5:4 v/v) can be used.[8]
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Spectrophotometric Analysis of Esters
Spectrophotometric methods provide a simpler and often faster alternative for the quantification of total ester content. These methods are based on colorimetric reactions.[10][11]
Quantitative Data Summary
| Parameter | Spectrophotometry | Reference |
| Limit of Detection (LOD) | ~0.1 µmoles | [10][11] |
Experimental Workflow: Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric quantification of esters.
Protocol 4: Spectrophotometric Quantification of Total Esters
This method is based on the conversion of esters to hydroxamic acids, which form a colored complex with ferric ions.[10][11]
Materials:
-
Sample containing this compound
-
Ethanol
-
2.0 M Hydroxylamine hydrochloride in 50% v/v ethanol[11]
-
2.4 M Potassium hydroxide (KOH) in 50% ethanol[11]
-
50% v/v concentrated HCl in 50% v/v ethanol[11]
-
0.44 M Ferric chloride (FeCl₃·6H₂O) in 6% v/v HCl in ethanol[11]
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dissolve a sample containing at least 0.1 µmoles of ester in 1 mL of ethanol and place it in a 5 mL volumetric flask.[11]
-
Reaction:
-
Add the reagent solutions in the following order, mixing after each addition.
-
This procedure should be performed on the sample, a blank (1 mL ethanol), and a series of standards.
-
-
Color Development: A red-colored complex of ferric hydroxamate will form.
-
Measurement: Measure the absorbance of the sample and standards against the blank at the wavelength of maximum absorbance (typically around 520-540 nm).
-
Quantification: Create a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the ester concentration in the sample from this curve.
References
- 1. perlan.com.pl [perlan.com.pl]
- 2. scribd.com [scribd.com]
- 3. ijert.org [ijert.org]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography [agris.fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Transesterification of Coconut Oil to Produce Methyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of methyl laurate via the transesterification of coconut oil. Detailed experimental protocols, data presentation in tabular format, and a visual representation of the experimental workflow are included to facilitate replication and adaptation of the methodology. The protocols focus on a base-catalyzed approach, which is efficient for feedstocks with low free fatty acid content like refined coconut oil.
Introduction
This compound, the methyl ester of lauric acid, is a valuable oleochemical with applications in the production of surfactants, emulsifiers, and lubricants. It also serves as a key intermediate in the synthesis of various active pharmaceutical ingredients and drug delivery systems. Coconut oil is an ideal feedstock for this compound production due to its high concentration of lauric acid, typically ranging from 45% to 52%.
The transesterification reaction, also known as alcoholysis, involves the reaction of a triglyceride (the primary component of coconut oil) with an alcohol, in this case, methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAMEs) and glycerol. For feedstocks with low free fatty acid and water content, base-catalyzed transesterification is the most common and economically viable method due to its high conversion rates and mild reaction conditions.
This document outlines a detailed protocol for the synthesis of this compound from coconut oil using a sodium hydroxide catalyst, followed by purification and characterization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H26O2 | [1] |
| Molar Mass | 214.34 g/mol | [1] |
| Appearance | Colorless oily liquid | [1] |
| Density | 0.87 g/mL at 25 °C | [1] |
| Melting Point | 4-5 °C | [1] |
| Boiling Point | 262 °C at 766 mmHg | [1] |
| Solubility | Insoluble in water; soluble in alcohol, ether, acetone | [1][2] |
| Flash Point | >110 °C | [3] |
Table 2: Optimal Reaction Conditions for Transesterification of Coconut Oil
| Parameter | Optimal Value | Reference |
| Methanol to Oil Molar Ratio | 6:1 | [4] |
| Catalyst (NaOH) Concentration (% w/w of oil) | 1.0% | [4] |
| Reaction Temperature | 60-65 °C | [5][6] |
| Reaction Time | 60-120 minutes | [6][7] |
| Stirring Speed | 600 rpm |
Table 3: Fatty Acid Composition of Coconut Oil and Expected Methyl Ester Yield
| Fatty Acid | Typical Percentage in Coconut Oil (%) | Corresponding Methyl Ester | Expected Yield (%) |
| Caproic Acid (C6:0) | 0.4 - 0.6 | Methyl Caproate | ~0.5 |
| Caprylic Acid (C8:0) | 5.0 - 9.0 | Methyl Caprylate | ~7.0 |
| Capric Acid (C10:0) | 4.5 - 8.0 | Methyl Caprate | ~6.0 |
| Lauric Acid (C12:0) | 45 - 52 | This compound | ~48 |
| Myristic Acid (C14:0) | 16 - 21 | Methyl Myristate | ~18 |
| Palmitic Acid (C16:0) | 7.5 - 10 | Methyl Palmitate | ~8.5 |
| Stearic Acid (C18:0) | 2.0 - 4.0 | Methyl Stearate | ~3.0 |
| Oleic Acid (C18:1) | 5.0 - 8.0 | Methyl Oleate | ~6.5 |
| Linoleic Acid (C18:2) | 1.0 - 2.5 | Methyl Linoleate | ~1.5 |
Expected yield is an approximation based on the typical fatty acid composition.
Experimental Protocols
Materials and Reagents
-
Refined Coconut Oil
-
Methanol (Anhydrous, 99.8%)
-
Sodium Hydroxide (NaOH) pellets
-
Hydrochloric Acid (HCl) (for neutralization, optional)
-
Distilled Water
-
Anhydrous Sodium Sulfate
-
Standard this compound (for analytical comparison)
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Gas chromatograph with a flame ionization detector (GC-FID)
Protocol 1: Preparation of Sodium Methoxide Catalyst
Caution: Sodium methoxide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Carefully weigh 1.0 g of NaOH pellets for every 100 g of coconut oil to be used.
-
In a separate flask, measure the required volume of methanol. A 6:1 molar ratio of methanol to oil is recommended.
-
Slowly add the NaOH pellets to the methanol while stirring continuously with a magnetic stirrer. The dissolution is an exothermic reaction.
-
Continue stirring until all the NaOH has dissolved to form a clear sodium methoxide solution. Prepare this solution fresh before each reaction.
Protocol 2: Transesterification of Coconut Oil
-
Place 100 g of refined coconut oil into the three-neck round-bottom flask.
-
Heat the oil to 60 °C using the heating mantle while stirring at 600 rpm.[8]
-
Once the temperature is stable, slowly add the freshly prepared sodium methoxide solution to the flask.
-
Connect the reflux condenser and maintain the reaction temperature at 60-65 °C for 90 minutes with continuous stirring.[8]
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and let it stand for several hours (or overnight) to allow for the separation of the two layers: the upper layer of fatty acid methyl esters (biodiesel) and the lower layer of glycerol.
-
Carefully drain the lower glycerol layer.
Protocol 3: Purification of Methyl Esters
-
Wash the crude methyl ester layer in the separatory funnel with warm (50 °C) distilled water. Add a volume of water equal to 20-30% of the ester volume.
-
Gently shake the funnel and allow the layers to separate. Drain the lower aqueous layer containing impurities like soap and residual catalyst.
-
Repeat the washing step 2-3 times until the wash water is neutral (pH 7).
-
Transfer the washed methyl esters to a clean flask and add anhydrous sodium sulfate to remove any remaining water.
-
Filter the dried methyl esters to remove the sodium sulfate.
-
To obtain a higher purity of this compound, fractional distillation under vacuum can be performed.[9] The different methyl esters will separate based on their boiling points.
Protocol 4: Characterization of this compound
-
Gas Chromatography (GC): The composition of the FAMEs and the purity of the this compound can be determined using GC-FID.
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is suitable for FAME analysis.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the different FAMEs (e.g., start at 100 °C, ramp up to 240 °C).
-
Carrier Gas: Helium or Hydrogen.
-
-
Identify the this compound peak by comparing its retention time with that of a standard this compound sample.
-
Quantify the amount of this compound by calculating the peak area percentage.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The protocol described provides a reliable method for the synthesis of this compound from coconut oil. The yield and purity of the final product are dependent on several factors, including the quality of the coconut oil, the molar ratio of methanol to oil, the catalyst concentration, and the reaction temperature and time. It is crucial to use anhydrous methanol and to minimize the exposure of the reaction to atmospheric moisture to prevent the saponification of triglycerides, which can reduce the yield of methyl esters and complicate the purification process.
The purification steps are critical for obtaining high-purity this compound. Washing with water removes most of the impurities, and subsequent vacuum distillation can effectively separate this compound from other fatty acid methyl esters present in the mixture. The final product should be characterized by appropriate analytical techniques, such as GC, to confirm its identity and purity. This protocol can be scaled up or down depending on the desired quantity of this compound. Further optimization of reaction conditions may be necessary to maximize the yield for specific applications.
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. Base catalyzed transesterification of acid treated vegetable oil blend for biodiesel production [agris.fao.org]
- 5. arvandfreezone.com [arvandfreezone.com]
- 6. Production of this compound from Coconut Cream through Fractionation of Methyl Ester | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 7. engj.org [engj.org]
- 8. researchgate.net [researchgate.net]
- 9. media.neliti.com [media.neliti.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Laurate Synthesis
Welcome to the technical support center for the synthesis of methyl laurate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the optimization of this compound synthesis.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the esterification of lauric acid with methanol to produce this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion/Yield | Insufficient Catalyst Activity: The chosen catalyst may not be effective under the current reaction conditions. | - Catalyst Screening: Compare the efficacy of different types of catalysts such as Brønsted acidic ionic liquids (e.g., [Hnmp]HSO4), solid acid catalysts (e.g., cerium phosphotungstate), or traditional mineral acids (e.g., H2SO4).[1][2][3][4] - Increase Catalyst Dosage: Gradually increase the catalyst concentration. Optimal dosages are often reported between 5% and 10% by weight of lauric acid.[1][4][5] |
| Suboptimal Molar Ratio: An incorrect ratio of methanol to lauric acid can limit the reaction equilibrium. | - Increase Methanol Excess: Employ a higher molar ratio of methanol to lauric acid. Ratios from 6:1 to 9:1 have been shown to significantly improve conversion rates.[1][4][5][6] However, an excessive amount of methanol can dilute the catalyst, so optimization is key.[1][6] | |
| Inadequate Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions or evaporation of methanol. | - Optimize Temperature: Most studies indicate an optimal temperature range of 60-70°C for many catalytic systems.[1][2][4][5][6][7] Increasing the temperature beyond this point may not always lead to better yields and can even have a negative effect.[6] | |
| Insufficient Reaction Time: The reaction may not have reached equilibrium. | - Extend Reaction Time: Monitor the reaction progress over time to determine the point at which the conversion plateaus. Optimal times can range from 1 to 4 hours depending on the catalyst and other conditions.[1][3][4][5] | |
| Presence of Water: Water produced during the esterification reaction can inhibit the forward reaction. | - Water Removal: While some modern catalysts like certain ionic liquids are less sensitive to water, in many systems, removing water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the product side.[1][6] | |
| Difficult Product Separation | Homogeneous Catalyst: Traditional acid catalysts like sulfuric acid can be difficult to separate from the product mixture. | - Use a Heterogeneous or Recyclable Catalyst: Employing solid acid catalysts or ionic liquids that form a separate phase after the reaction simplifies product isolation.[1][4][6] For instance, with certain ionic liquids, the this compound forms an upper phase that can be easily decanted.[1][4][6] |
| Emulsion Formation: Vigorous stirring with certain reaction mixtures can lead to the formation of stable emulsions. | - Optimize Stirring Speed: Reduce the agitation speed once the reaction is complete to allow for phase separation. - Utilize a Separating Funnel: Allow the mixture to settle in a separating funnel for a clear distinction between the organic and aqueous/catalyst layers.[1][6] | |
| Catalyst Deactivation/Low Reusability | Catalyst Poisoning or Leaching: Impurities in the reactants or harsh reaction conditions can deactivate the catalyst. The active catalytic species may also leach into the reaction mixture. | - Purify Reactants: Ensure that lauric acid and methanol are of high purity and dry. - Catalyst Regeneration: For catalysts like cerium phosphotungstate, a recrystallization step can restore catalytic activity.[3] For ionic liquids, washing with a suitable solvent like ethyl acetate and drying under vacuum can effectively regenerate them for multiple cycles.[1][6] |
| Side Reactions | High Temperatures: Elevated temperatures can sometimes lead to the formation of byproducts. | - Maintain Optimal Temperature: Adhere to the recommended temperature range for your specific catalytic system to minimize side reactions.[6] |
| Impurities in Starting Materials: The presence of other fatty acids or reactive species can lead to the formation of undesired esters. | - Use High-Purity Lauric Acid: Ensure the starting lauric acid is of a high grade to prevent the formation of other methyl esters. |
Frequently Asked Questions (FAQs)
1. What are the most critical factors to optimize for high this compound yield?
The key factors influencing the yield of this compound are the type and amount of catalyst, the molar ratio of methanol to lauric acid, the reaction temperature, and the reaction time.[1][4][5] An excess of methanol is generally required to shift the reaction equilibrium towards the product side.[6]
2. What are the advantages of using ionic liquids as catalysts over traditional acid catalysts?
Ionic liquids offer several advantages, including high catalytic activity, mild reaction conditions, non-corrosiveness, and ease of separation from the product, which allows for catalyst recycling.[1][4] This contrasts with traditional catalysts like sulfuric acid, which can cause equipment corrosion and are difficult to separate from the reaction mixture.[8]
3. How can I monitor the progress of the reaction?
The progress of the esterification reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and determining the acid value by titration with a standardized solution of potassium hydroxide (KOH).[4][6] A decrease in the acid value corresponds to the conversion of lauric acid to this compound.
4. Is it necessary to remove water from the reaction mixture?
While the removal of water is a classic strategy to drive esterification reactions forward, some modern catalytic systems, such as those using certain ionic liquids, have shown high conversion rates even without active water removal.[4][6] This is potentially due to the ionic liquid's ability to absorb the water generated.[6] However, for many other systems, water removal remains a beneficial practice.
5. How can the catalyst be recycled?
For ionic liquid catalysts that form a biphasic system with the product, the catalyst layer can be separated by decantation.[1][6] The recovered ionic liquid is then typically washed with a solvent like ethyl acetate to remove any dissolved organic product and dried under vacuum to remove water and residual solvent before being reused.[1][6] Solid catalysts can be recovered by filtration.
Quantitative Data on Reaction Conditions
The following table summarizes optimized reaction conditions for this compound synthesis from various studies, providing a comparative overview of different catalytic systems.
| Catalyst | Catalyst Dosage (% w/w of Lauric Acid) | Methanol:Lauric Acid (Molar Ratio) | Temperature (°C) | Time (hours) | Lauric Acid Conversion (%) | Reference |
| [Hnmp]HSO4 (Ionic Liquid) | 5.23 | 7.68:1 | 70 | 2.27 | 98.58 | [1][2] |
| [Hnmp]HSO4 (Ionic Liquid) | 5 | 6:1 | 70 | 2 | 97.41 | [4] |
| [C3SO3Hnhp]HSO4 (Ionic Liquid) | 10 | 9:1 | 70 | 1 | 95.33 | [5] |
| Cerium Phosphotungstate | 7 | 15:1 | 67 | 4 | >97.0 | [3] |
| Amberlyst 15 | - | - | 110 | 0.083 (5 min) | 98 | [9] |
| ZrOCl2·8H2O | 4% | 10:1 | - | 2 | 97.0 | [10] |
| NaOH (for transesterification) | 2% | - | 60 | 2 | 55.61 | [7][11] |
Experimental Protocols
General Protocol for this compound Synthesis using an Ionic Liquid Catalyst
This protocol is a generalized procedure based on common methodologies reported in the literature.[1][4][6]
Materials:
-
Lauric Acid
-
Methanol
-
Ionic Liquid Catalyst (e.g., [Hnmp]HSO4)
-
Ethyl Acetate (for washing)
-
Potassium Hydroxide (for titration)
-
Ethanol (for titration)
-
Phenolphthalein indicator
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separating funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a pre-weighed amount of lauric acid, methanol, and the ionic liquid catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70°C) with vigorous stirring. Allow the reaction to proceed for the optimized duration (e.g., 2-3 hours).
-
Product Separation: After the reaction is complete, stop heating and stirring. Allow the mixture to cool and settle. The mixture should separate into two phases, with the upper layer being the this compound product and the lower layer being the ionic liquid catalyst.[1][6]
-
Isolation: Carefully decant or use a separating funnel to separate the upper product layer.
-
Catalyst Recycling: The lower ionic liquid layer can be washed with ethyl acetate to remove residual product, followed by drying under vacuum in a rotary evaporator to remove water and solvent.[1][6] The regenerated catalyst can then be used for subsequent reactions.
-
Analysis: The conversion of lauric acid can be determined by measuring the acid value of the product layer via titration with a standardized KOH solution.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Factors influencing this compound synthesis yield.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Optimization and kinetic study of this compound synthesis using ionic liquid [Hnmp]HSO4 as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Isolation of this compound from Coconut Oil as Raw Material for Fatty" by Rita Arbianti, Tania Surya Utami et al. [scholarhub.ui.ac.id]
Technical Support Center: Methyl Laurate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl laurate through esterification.
Troubleshooting Guide
This section addresses common issues encountered during the esterification of lauric acid with methanol.
Question: Why is my this compound yield consistently low (25-35%)?
Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The equilibrium between reactants (lauric acid and methanol) and products (this compound and water) can limit the conversion.[1][2] To improve the yield, consider the following strategies:
-
Increase the concentration of a reactant: Using a large excess of methanol can shift the equilibrium towards the product side.[1][2] Some protocols suggest a methanol to lauric acid molar ratio of up to 15:1.[3]
-
Remove water as it forms: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants.[1][2] Methods for water removal include using a Dean-Stark apparatus, adding a desiccant like anhydrous calcium sulfate, or using a catalyst that also acts as a dehydrating agent, such as concentrated sulfuric acid.[1][2][4]
-
Optimize catalyst and reaction conditions: The choice of catalyst and reaction parameters like temperature and time are crucial. Ensure you are using an effective catalyst and the optimal conditions for it.
Question: My reaction seems to stop before all the lauric acid is consumed. What could be the cause?
Answer: This is likely due to the reaction reaching equilibrium. As the concentration of products increases, the rate of the reverse reaction (hydrolysis of the ester) also increases until it matches the rate of the forward reaction (esterification). At this point, there will be no net change in the concentrations of reactants and products.
To drive the reaction to completion, you need to shift the equilibrium to the right. This can be achieved by:
-
Using an excess of methanol: This increases the probability of collisions between lauric acid and methanol molecules, favoring the forward reaction.[5][6]
-
Continuous water removal: As mentioned previously, removing water as it is formed is a highly effective way to prevent the reverse reaction and push the formation of this compound.[1][2][7]
Question: I am having difficulty separating the this compound from the reaction mixture. What is the best approach?
Answer: The purification process is critical for obtaining high-purity this compound. A common issue is the presence of unreacted lauric acid and the acid catalyst in the organic layer.[4][8] A typical workup procedure involves:
-
Neutralization: After the reaction, the mixture should be washed with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to neutralize the acid catalyst and any remaining lauric acid.[3][4]
-
Extraction: The this compound is typically extracted into an organic solvent like ethyl acetate.[8]
-
Washing: The organic layer should then be washed with water to remove any remaining salts and other water-soluble impurities.[3]
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed by rotary evaporation to yield the crude this compound.
-
Distillation: For high purity, the crude product can be distilled.[3][4]
Some modern approaches using ionic liquid catalysts result in a biphasic mixture where the this compound can be easily separated by decantation.[5][6][9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this compound esterification?
A1: The choice of catalyst depends on the desired reaction conditions and environmental considerations.
-
Homogeneous acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective and commonly used catalysts.[2][7] However, they can cause corrosion and are difficult to separate from the product.[6]
-
Heterogeneous catalysts: Solid acid catalysts like resins (e.g., Amberlyst-16) and ionic liquids (e.g., [Hnmp]HSO₄) offer advantages such as easier separation, reusability, and reduced environmental impact.[5][6][10] Studies have shown that ionic liquids like 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄) can lead to high yields (over 97%) under optimized conditions.[5][6]
Q2: What are the recommended reaction conditions (temperature, time, molar ratio)?
A2: Optimal conditions can vary depending on the catalyst used. However, some general guidelines are:
-
Temperature: Typically, the reaction is carried out at the reflux temperature of the alcohol, which for methanol is around 65-70°C.[5][6] Some studies have shown that increasing the temperature beyond this point can lead to a decrease in conversion due to methanol evaporation.[5]
-
Reaction Time: Reaction times can range from 1 to 10 hours.[7] With efficient catalysts like [Hnmp]HSO₄, high conversions can be achieved in as little as 2 hours.[6]
-
Molar Ratio (Methanol:Lauric Acid): An excess of methanol is generally used. Ratios from 6:1 to 16:1 have been reported to give high yields.[5][6][11]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be monitored by:
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the lauric acid spot and the appearance of the this compound spot.[8]
-
Titration: The conversion of lauric acid can be quantified by titrating the remaining acid in the reaction mixture with a standardized solution of a base like potassium hydroxide (KOH).[6][9]
Q4: Is it necessary to remove water during the reaction?
A4: While not strictly necessary in all cases, especially when using a large excess of alcohol, removing water is a highly effective strategy to maximize the yield by shifting the reaction equilibrium towards the products.[1][2][7] For industrial-scale production or when aiming for very high conversion rates, water removal is strongly recommended.
Data Presentation
Table 1: Comparison of Catalysts for this compound Esterification
| Catalyst | Catalyst Type | Methanol:Lauric Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Excess | Reflux | 18 | High (not specified) | [3] |
| [Hnmp]HSO₄ | Ionic Liquid | 6:1 | 70 | 2 | 97.41 | [6] |
| [Hnmp]HSO₄ | Ionic Liquid | 7.68:1 | 70 | 2.27 | 98.58 | [5] |
| Ferric-alginate | Heterogeneous | 16:1 | Reflux | 3 | 99 | [11] |
| Cerium Phosphotungstate | Heterogeneous | 15:1 | 67 | 4 | >97.0 | [3] |
| Amberlyst-16 | Resin | 1.25:1 (with 2-EHA) | 140 | 5 | >98 | [10] |
Experimental Protocols
Protocol 1: Esterification using Ionic Liquid Catalyst [Hnmp]HSO₄
This protocol is based on the work by Zhang et al. (2014).[6]
-
Reactant and Catalyst Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lauric acid, methanol, and the ionic liquid catalyst [Hnmp]HSO₄. The recommended conditions are a methanol to lauric acid molar ratio of 6:1 and a catalyst dosage of 5% of the lauric acid weight.
-
Reaction: Heat the mixture to 70°C with vigorous stirring and maintain these conditions for 2 hours.
-
Product Separation: After the reaction, allow the mixture to cool. It will separate into two phases. The upper phase is primarily this compound. Separate the upper layer by decantation.
-
Catalyst Recycling: The lower phase, which is the viscous ionic liquid, can be reused. To do so, remove any residual water and methanol by rotary evaporation.
Protocol 2: General Fischer Esterification with Sulfuric Acid
This is a general protocol for Fischer esterification.[3][7]
-
Reactant and Catalyst Charging: In a round-bottom flask, combine lauric acid and a large excess of anhydrous methanol. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 ml per 1g of carboxylic acid as a starting point, but this can be optimized).[8]
-
Reflux: Heat the mixture to reflux (approximately 65-70°C) for several hours (e.g., 4-18 hours), monitoring the reaction by TLC.
-
Workup:
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude this compound by distillation.
Visualizations
Caption: General experimental workflow for this compound esterification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 3. Page loading... [wap.guidechem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. jocpr.com [jocpr.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. digital.csic.es [digital.csic.es]
- 11. A new heterogeneous acid catalyst for esterification: Optimization using response surface methodology [inis.iaea.org]
"preventing side reactions in methyl laurate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of methyl laurate.
Troubleshooting Guides & FAQs
Q1: My this compound yield is lower than expected. What are the common causes and how can I improve it?
A1: Low yield in this compound synthesis via Fischer esterification is often due to the reversible nature of the reaction. The primary competing reaction is the hydrolysis of the this compound product back to lauric acid and methanol, catalyzed by the water generated during the esterification.[1][2][3][4]
Troubleshooting Steps:
-
Excess Methanol: Employ a large molar excess of methanol relative to lauric acid. This shifts the reaction equilibrium towards the product side, favoring the formation of this compound.[1][2][5] Molar ratios of methanol to lauric acid ranging from 6:1 to 15:1 have been shown to be effective.[6][7][8][9]
-
Water Removal: The continuous removal of water as it is formed is a critical step to prevent the reverse reaction.[2][3][4] This can be achieved using methods like Dean-Stark distillation.
-
Catalyst Activity: Ensure the catalyst is active and used in the correct amount. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various solid acid catalysts.[2][7] Catalyst deactivation can occur, especially with recyclable catalysts, due to factors like coking.[7]
-
Reaction Time and Temperature: The reaction may not have reached equilibrium. Optimal reaction times can vary from 1 to 18 hours, with temperatures typically between 60-70°C.[2][7][10] However, excessively high temperatures can lead to methanol evaporation, which can negatively impact the reaction rate.[9]
Q2: I am observing impurities in my final product after purification. What are the likely side products and how can I minimize their formation?
A2: The most common impurity is unreacted lauric acid due to the equilibrium nature of the Fischer esterification.[1] Other potential, though less common, side reactions with primary alcohols like methanol under typical esterification conditions are minimal. Issues are more likely to arise from incomplete reaction or inadequate purification.
Prevention and Purification:
-
Drive the Reaction to Completion: Utilize the strategies mentioned in A1 (excess methanol, water removal) to maximize the conversion of lauric acid.
-
Neutralization: After the reaction, wash the product mixture with a saturated sodium bicarbonate solution. This will react with and remove any remaining acidic catalyst and unreacted lauric acid.[7]
-
Purification: Subsequent washing with water and drying, followed by distillation, can effectively purify the this compound.[7][11]
Q3: Can the choice of catalyst influence the formation of side products?
A3: Yes, the choice of catalyst can be crucial. While strong mineral acids like concentrated sulfuric acid are effective, they can be corrosive and lead to environmental concerns.[7][9] Heterogeneous (solid acid) catalysts and ionic liquids are often presented as greener alternatives that can offer high selectivity and easier separation from the product, potentially reducing side reactions and simplifying purification.[6][8][10][12] Some studies show that ionic liquid catalysts can be recycled multiple times with sustained high activity.[6][12]
Q4: Does the purity of my reactants, particularly methanol, affect the reaction?
A4: Yes, the purity of reactants is important. The presence of water in the reactants will inhibit the forward reaction and favor the reverse hydrolysis reaction, thereby reducing the yield of this compound.[3] Using anhydrous methanol is recommended for optimal results.[7] Studies have shown that higher purity methanol leads to higher conversion rates.[13]
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on optimizing this compound synthesis to maximize yield and minimize side reactions.
Table 1: Comparison of Different Catalysts and Optimized Conditions
| Catalyst | Methanol:Lauric Acid Molar Ratio | Catalyst Loading (% w/w of lauric acid) | Temperature (°C) | Reaction Time (h) | Lauric Acid Conversion (%) | Reference |
| [Hnmp]HSO₄ (Ionic Liquid) | 7.68:1 | 5.23% | 70 | 2.27 | 98.58% | [6][12] |
| [C₃SO₃Hnhp]HSO₄ (Ionic Liquid) | 9:1 | 10% | 70 | 1 | 95.33% | [10] |
| Cerium Phosphotungstate | 15:1 | 7% | 67 | 4 | >97.0% | [7] |
| ZrOCl₂·8H₂O | 10:1 | 4% | Not Specified | 2 | 97.0% | [14] |
| Amberlyst | 6:1 | 20% | Not Specified | Not Specified | 98.9% (with 99% pure methanol) | [13] |
Experimental Protocols
General Protocol for this compound Synthesis via Fischer Esterification
This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.[5][7][10]
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine lauric acid and anhydrous methanol. A significant molar excess of methanol should be used (e.g., a 6:1 to 15:1 molar ratio of methanol to lauric acid).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid, or a specified weight percentage of a solid acid catalyst) to the flask.
-
Reaction: Heat the mixture to reflux (typically around 65-70°C) with constant stirring for the desired reaction time (e.g., 2-4 hours). If a Dean-Stark apparatus is used, monitor and collect the water byproduct.
-
Workup and Neutralization: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted lauric acid), and finally with water again.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter to remove the drying agent. The crude this compound can be further purified by distillation.[7]
Visualizations
Caption: Main reaction and reverse hydrolysis pathway in Fischer esterification.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cerritos.edu [cerritos.edu]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Page loading... [wap.guidechem.com]
- 8. scispace.com [scispace.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Optimization and kinetic study of this compound synthesis using ionic liquid [Hnmp]HSO4 as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Methyl Laurate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the Gas Chromatography (GC) analysis of methyl laurate and other fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: In an ideal GC analysis, the chromatographic peak for a compound like this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This asymmetry can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[1][2]
Q2: My this compound peak is tailing. What are the most common causes?
A2: Peak tailing for FAMEs such as this compound can stem from several factors. The most common culprits include:
-
Inlet-related issues: Contamination of the injector liner, septum degradation, or an incorrect split ratio. An active site in the inlet can interact with the analyte.
-
Column problems: A contaminated or degraded GC column, improper column installation (e.g., incorrect insertion depth into the inlet or detector), or a poorly cut column end.[1][3]
-
Chemical interactions: Secondary interactions between the analyte and active sites on the stationary phase (e.g., exposed silanols) can cause tailing.[1]
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Sample and injection issues: Overloading the column with too much sample, or a mismatch between the sample solvent and the stationary phase polarity.[4]
Q3: How can I tell if the peak tailing is a chemical or a physical problem?
A3: A good starting point is to observe the chromatogram as a whole. If most or all peaks are tailing, the issue is likely physical, such as a disruption in the carrier gas flow path due to a bad column cut or improper installation.[4] Conversely, if only specific peaks (especially polar compounds) are tailing, it is more likely a chemical issue related to interactions with active sites in the system.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.
Step 1: Inlet System Maintenance
The injection port is a frequent source of problems. Regular maintenance is crucial for optimal performance.
Question: What should I check in the GC inlet if I observe peak tailing?
Answer:
Start with basic inlet maintenance. A contaminated or active inlet is a primary cause of peak tailing.
-
Replace the Injector Liner: The liner can accumulate non-volatile residues from the sample matrix. Replace it with a new, deactivated liner.[1]
-
Replace the Septum: Particles from a cored or worn-out septum can fall into the liner and create active sites.[5]
-
Check for Leaks: Ensure all fittings and connections in the inlet are leak-free.
Step 2: Column Inspection and Maintenance
The analytical column is the heart of the separation, and its condition directly impacts peak shape.
Question: How can I determine if my GC column is causing the peak tailing?
Answer:
-
Inspect the Column Installation: Ensure the column is installed at the correct depth in both the injector and the detector, as specified by the instrument manufacturer. An incorrect position can create dead volume, leading to peak tailing.[4]
-
Examine the Column Cut: A poor, jagged cut of the column can create turbulence in the flow path. The cut should be clean and at a right angle. If in doubt, re-cut the column.[3]
-
Trim the Column: The front end of the column can become contaminated over time. Trimming 15-20 cm from the inlet end can often resolve the issue.[3]
-
Column Conditioning: If the column is new or has been stored, it may require conditioning to remove any contaminants and ensure the stationary phase is stable.
Step 3: Method Parameter Optimization
Sub-optimal GC method parameters can significantly contribute to poor peak shape.
Question: Which GC method parameters should I investigate to reduce peak tailing?
Answer:
-
Split Ratio: A split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction, potentially causing peak tailing.[4] Increasing the split ratio can often improve peak shape.
-
Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of the analyte, especially for higher boiling point compounds, which can cause tailing.[3]
-
Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can lead to a "solvent effect violation," causing peak tailing for early eluting peaks. Lowering the initial oven temperature by 10-20°C can improve focusing.[4]
Data Presentation
The following table provides representative data illustrating the effect of the split ratio on the peak asymmetry of this compound. A lower asymmetry factor indicates a more symmetrical peak.
| Split Ratio | On-Column Amount (ng) | Peak Asymmetry Factor | Peak Shape |
| 10:1 | 10 | 1.8 | Significant Tailing |
| 20:1 | 5 | 1.5 | Moderate Tailing |
| 50:1 | 2 | 1.2 | Minor Tailing |
| 100:1 | 1 | 1.0 | Symmetrical |
Note: This data is illustrative and actual results may vary depending on the specific instrument and conditions. A higher split ratio reduces the amount of analyte introduced onto the column, which can prevent column overload and improve peak shape.[6]
Experimental Protocols
Protocol 1: GC Column Conditioning (for a new or stored column)
Objective: To prepare the GC column for analysis by removing contaminants and ensuring a stable stationary phase.
Methodology:
-
Installation: Install the column in the injector, but do not connect it to the detector.
-
Carrier Gas Purge: Set the carrier gas flow to the typical operating rate and purge the column at ambient temperature for 15-30 minutes to remove oxygen.
-
Temperature Program:
-
Set the initial oven temperature to 40°C.
-
Ramp the temperature at 10°C/minute to 20°C above the final temperature of your analytical method, or to the column's maximum isothermal temperature limit, whichever is lower.
-
Hold at this temperature for 1-2 hours. For highly polar columns like those used for FAME analysis, a longer conditioning time at a temperature slightly below the maximum limit may be beneficial.[7]
-
-
Cool Down and Connection: Cool down the oven, then connect the column to the detector.
-
Equilibration: Heat the system to the initial analytical conditions and allow the baseline to stabilize before running samples.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) from Oil
Objective: To convert fatty acids in an oil sample to their more volatile methyl esters for GC analysis. This is a common derivatization procedure.[8]
Methodology:
-
Saponification:
-
Weigh approximately 100 mg of the oil sample into a screw-cap test tube.
-
Add 2 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5-10 minutes until the fat globules go into solution.
-
-
Methylation:
-
Add 2 mL of Boron Trifluoride (BF₃) in methanol to the cooled solution.
-
Heat again at 100°C for 5-10 minutes.
-
-
Extraction:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the cooled tube.
-
Shake vigorously for 1 minute.
-
Allow the layers to separate.
-
-
Sample Collection:
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in GC analysis.
Caption: Common causes of peak tailing for this compound in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
"optimizing catalyst concentration for methyl laurate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl laurate, with a focus on optimizing catalyst concentration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst concentration for this compound synthesis?
The optimal catalyst concentration for this compound synthesis is highly dependent on the specific catalyst being used. For instance, with cerium phosphotungstate, a concentration of 7% relative to the mass of lauric acid is recommended, achieving a conversion rate of over 97%.[1] For the ionic liquid catalyst [Hnmp]HSO4, an optimal dosage of 5.23% has been reported, resulting in a lauric acid conversion of 98.58%.[2][3][4] Another ionic liquid, [C3SO3Hnhp]HSO4, showed optimal results at a 10% dosage, with a 95.33% conversion of lauric acid.[5][6]
Q2: How does catalyst concentration affect the reaction yield?
Increasing the catalyst dosage generally leads to a higher conversion rate of lauric acid to this compound, up to an optimal point.[1][3] For example, with the ionic liquid [Hnmp]HSO4, the conversion rate of lauric acid increases sharply as the catalyst dosage is raised to 5%, after which further increases do not significantly improve the conversion.[3][7] Similarly, when using cerium phosphotungstate, the conversion rate of lauric acid increases with the amount of catalyst until it reaches 7% of the lauric acid's mass, beyond which the conversion rate plateaus.[1]
Q3: What are some common catalysts used for this compound synthesis?
Several types of catalysts are used for this compound synthesis. Traditional catalysts include concentrated sulfuric acid.[1] However, due to issues like equipment corrosion and environmental concerns, alternative catalysts have been developed.[1][3] These include solid acid catalysts and, more recently, ionic liquids which are noted for their high catalytic activity and reusability.[2][3][4][5][6][7] Specific examples of ionic liquid catalysts include 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO4) and 1-(3-sulfonic acid) propyl-2-pyrrolidonium hydrogen sulfate ([C3SO3Hnhp]HSO4).[2][3][5][6] Cerium phosphotungstate is another effective catalyst.[1]
Q4: Can the catalyst be recycled and reused?
Yes, many modern catalysts, particularly ionic liquids and certain solid catalysts, are designed for recyclability. For instance, the ionic liquid [Hnmp]HSO4 has been shown to maintain high catalytic activity after five cycles.[2][3][4] Cerium phosphotungstate can also be recovered and reused after recrystallization, showing a lauric acid conversion rate greater than 97.0%, which is comparable to the fresh catalyst.[1]
Troubleshooting Guide
Problem: Low Conversion Rate or Yield
A low conversion rate is a common issue in this compound synthesis. Several factors related to the catalyst can contribute to this problem.
Possible Causes and Solutions:
-
Suboptimal Catalyst Concentration: The concentration of the catalyst may be too low. It is important to increase the catalyst amount incrementally to the recommended optimal level for the specific catalyst being used. Conversely, an excessively high concentration can sometimes fail to improve the yield and is not cost-effective.[1][3]
-
Catalyst Inactivity: The catalyst may have lost its activity. For catalysts like cerium phosphotungstate, ensuring proper dehydration is crucial, as excess water can reduce catalytic performance.[1] For reusable catalysts, ensure proper regeneration and drying procedures are followed between runs.[1][3]
-
Poor Mass Transfer: If using a heterogeneous catalyst, inadequate mixing can limit the interaction between the catalyst and reactants. Ensure efficient stirring throughout the reaction.
-
Reaction Conditions: Verify that other reaction parameters such as temperature, reaction time, and the molar ratio of methanol to lauric acid are at their optimal levels as they work in conjunction with the catalyst concentration.
Problem: Difficulty in Catalyst Separation
Possible Causes and Solutions:
-
Catalyst Type: Homogeneous catalysts like sulfuric acid can be difficult to separate from the reaction mixture.[8] Consider switching to a heterogeneous catalyst or an ionic liquid, which often forms a separate phase, allowing for easier separation by decantation or filtration.[1][3]
-
Improper Work-up Procedure: Review the recommended work-up procedure for your specific catalyst. For ionic liquids, a common method involves allowing the mixture to settle into two phases, followed by separation.[3] For solid catalysts, filtration is typically employed.
Experimental Protocols & Data
Catalyst Optimization Data
The following tables summarize the optimal conditions found in various studies for this compound synthesis.
Table 1: Optimal Conditions for this compound Synthesis with Cerium Phosphotungstate.
| Parameter | Optimal Value | Lauric Acid Conversion Rate |
| Catalyst Dosage | 7% of lauric acid mass | > 97.0% |
| Reaction Temperature | 67°C | |
| Acid to Alcohol Ratio | 1:15 | |
| Reaction Time | 4 hours | |
| Data sourced from Guidechem.[1] |
Table 2: Optimal Conditions for this compound Synthesis with Ionic Liquid Catalysts.
| Catalyst | Catalyst Dosage | Methanol/Lauric Acid Molar Ratio | Reaction Temperature | Reaction Time | Lauric Acid Conversion Rate |
| [Hnmp]HSO4 | 5.23% | 7.68 : 1 | 70°C | 2.27 hours | 98.58% |
| [C3SO3Hnhp]HSO4 | 10% | 9 : 1 | 70°C | 1 hour | 95.33% |
| Data sourced from Royal Society Open Science and ResearchGate.[2][3][4][5][6] |
General Experimental Protocol (Esterification of Lauric Acid)
This protocol is a generalized procedure based on common methodologies for this compound synthesis using a catalyst.
-
Reactant and Catalyst Preparation:
-
Reaction Setup:
-
Combine lauric acid, methanol, and the catalyst in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
-
Reaction Execution:
-
Product Separation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the product. For heterogeneous or phase-separating catalysts, this can be done by filtration or decantation.[1][3]
-
Remove any unreacted methanol, often through distillation or rotary evaporation.[1][3]
-
Wash the resulting this compound with a saturated sodium bicarbonate solution and then with water to remove any remaining acid and impurities.
-
Dry the final product, for instance, over anhydrous sodium sulfate.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Conversion Rate
Caption: Troubleshooting flowchart for addressing low conversion rates.
References
- 1. Page loading... [wap.guidechem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Optimization and kinetic study of this compound synthesis using ionic liquid [Hnmp]HSO4 as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Optimization of this compound Using Sulfonated Pyrrolidonium Ionic Liquid as a Catalyst | Semantic Scholar [semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
"improving the emulsifying properties of methyl laurate surfactants"
Welcome to the technical support center for methyl laurate surfactants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the emulsifying properties of this compound and its derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Emulsion Instability
Q1: My this compound emulsion is separating into layers. What is happening and how can I fix it?
A: This phenomenon is likely creaming, sedimentation, or coalescence.[1][2] Creaming occurs when the less dense oil droplets rise, while sedimentation is the settling of denser particles.[1][2] Coalescence is when droplets merge to form larger ones, eventually leading to complete phase separation.[2][3]
Troubleshooting Steps:
-
Optimize Surfactant Concentration: Insufficient emulsifier concentration is a common cause of instability.[2][4][5] Gradually increase the concentration of this compound to ensure adequate coverage of the oil droplets.
-
Reduce Droplet Size: Smaller droplets are less prone to separation.[6][7] Employ high-shear mixing or homogenization to reduce the average droplet size.[6][7]
-
Increase Continuous Phase Viscosity: Adding a thickener or stabilizer (like a gum or polymer) to the continuous phase (typically water) can slow down droplet movement and prevent separation.[2][8]
-
Adjust Phase Ratio: An imbalance in the oil-to-water ratio can lead to instability.[2] Experiment with different ratios to find the optimal balance for your system.
-
Check for Incompatibilities: Ensure there are no adverse interactions between the this compound surfactant and other ingredients in your formulation, such as electrolytes or certain polymers, which can cause the emulsifier to become ineffective.[2][7]
Q2: The droplets in my emulsion are clumping together, but not fully separating. What causes this?
A: This is likely flocculation, where droplets aggregate without merging.[2] While reversible through agitation, it can be a precursor to coalescence.
Troubleshooting Steps:
-
Increase Emulsifier Concentration: A higher concentration of this compound can provide a better protective layer around the droplets, preventing them from sticking together.[2]
-
Introduce a High HLB Emulsifier: If you are using a blend of emulsifiers, increasing the proportion of a higher Hydrophile-Lipophile Balance (HLB) emulsifier can enhance stability.[2]
-
Evaluate Zeta Potential: The charge on the droplet surface (zeta potential) influences droplet interaction.[9] Measuring and adjusting the pH or adding electrolytes can modify the zeta potential to increase repulsion between droplets.
Formulation and Processing
Q3: How do I determine the optimal concentration of this compound for my formulation?
A: The optimal concentration depends on the specific oil phase, the desired droplet size, and the oil/water ratio.[4] As surfactant concentration increases, the efficiency of emulsification generally improves, leading to more stable emulsions.[4] However, an excess can lead to other issues like crystallization.[7]
Recommended Approach:
-
Start with a concentration range based on literature for similar systems.
-
Prepare a series of emulsions with varying this compound concentrations.
-
Characterize each emulsion for droplet size and stability over time.[3][10][11] The optimal concentration will yield the smallest, most stable droplets without negative side effects.[6]
Q4: Can temperature affect the performance of my this compound emulsion?
A: Yes, temperature is a critical factor. For nonionic surfactants, increasing temperature can decrease their hydrophilicity, potentially leading to phase inversion where an oil-in-water (O/W) emulsion flips to a water-in-oil (W/O) emulsion.[12][13] This is known as the Phase Inversion Temperature (PIT).[12][13] Emulsions are often most stable when formulated at a temperature slightly below the PIT.[12] Additionally, processing at elevated temperatures can help in creating the emulsion more quickly.[14]
Q5: I'm observing a grainy texture in my cream. What could be the cause?
A: A grainy or waxy appearance can be due to the crystallization of components within the emulsion, particularly if it occurs after cooling.[7] This can happen if too much ionic emulsifier is used, which becomes less soluble at lower temperatures.[7] Another cause could be insufficient heating of the oil and water phases during preparation, preventing proper micelle formation before cooling begins.[7]
Troubleshooting Steps:
-
Adjust Emulsifier Blend: If using an ionic co-surfactant, try incorporating more non-ionic emulsifier into your blend.[7]
-
Optimize Heating Process: Ensure both the oil and water phases are heated sufficiently above the melting point of any solid components (like waxes) before emulsification.[7]
Enhancing Emulsifying Properties
Q6: How can I improve the emulsifying power of this compound?
A: The emulsifying properties can be enhanced by using it in combination with a co-surfactant.[15][16][17]
Strategies:
-
Use of Co-surfactants: Adding a co-surfactant, such as a fatty alcohol, can enhance the stability of the interfacial film around the oil droplets.[15][16] The combination of a primary surfactant and a co-surfactant is often essential for creating stable creams.[15]
-
HLB System Matching: The Hydrophile-Lipophile Balance (HLB) system is a valuable tool for selecting emulsifiers.[18][19] For an oil-in-water emulsion, you need to match the HLB of your emulsifier blend to the "required HLB" of your oil phase.[20][21] Since this compound is lipophilic, it is often blended with a more hydrophilic surfactant to achieve the desired HLB for O/W emulsions.[18]
Data Presentation
Table 1: HLB Values of Common Emulsifiers
The Hydrophile-Lipophile Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic.[18] Emulsifiers with low HLB values are more oil-soluble and favor the formation of water-in-oil (W/O) emulsions, while high HLB values indicate water solubility and favor oil-in-water (O/W) emulsions.[18][21]
| Emulsifier | Chemical Class | HLB Value | Emulsion Type Favored |
| Sorbitan Trioleate | Sorbitan Ester | 1.8 | W/O |
| Glyceryl Stearate | Glyceryl Ester | 3.8 | W/O |
| Sorbitan Monostearate | Sorbitan Ester | 4.7 | W/O |
| This compound (derivative) | Fatty Acid Ester | ~5-6 (estimated) | W/O or co-emulsifier |
| Polysorbate 85 | Polyoxyethylene Sorbitan Ester | 11.0 | O/W |
| Tween 80 (Polysorbate 80) | Polyoxyethylene Sorbitan Ester | 15.0 | O/W |
| Sodium Lauryl Sulfate | Anionic Surfactant | 40.0 | O/W |
Note: The HLB value for this compound itself is not commonly listed as it's often an intermediate or part of a blend. Its derivatives, like sorbitan laurate, have established HLB values. The value provided is an estimate based on its chemical structure.
Table 2: Effect of Surfactant Concentration on Emulsion Properties
This table summarizes the general relationship between surfactant concentration and key emulsion characteristics based on established principles.[4][20]
| Surfactant Concentration | Average Droplet Size | Emulsion Stability | Interfacial Tension |
| Low | Large | Low (Prone to Coalescence) | High |
| Optimal | Small | High | Low |
| High | Small | High (Risk of other instabilities) | Very Low |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for creating an O/W emulsion using a high-shear homogenizer.
Materials:
-
Oil Phase (e.g., mineral oil, isopropyl myristate)
-
Water Phase (deionized water)
-
Emulsifier System (e.g., this compound blend)
-
Co-surfactant (optional, e.g., cetearyl alcohol)
-
Preservative (if required)
Procedure:
-
Phase Preparation:
-
Prepare the oil phase by mixing the oil, this compound, and any other oil-soluble components (like co-surfactants). Heat the mixture to 70-75°C to ensure all components are melted and homogenous.[7]
-
Prepare the water phase by dissolving any water-soluble components in deionized water. Heat to 70-75°C.[7]
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes to ensure the formation of small, uniform droplets.[6]
-
-
Cooling:
-
Allow the emulsion to cool while stirring gently with a paddle mixer. Rapid cooling can sometimes shock the system and lead to instability.
-
-
Final Additions:
-
Add any temperature-sensitive ingredients (e.g., fragrances, active ingredients) once the emulsion has cooled to below 40°C.
-
-
Characterization:
Protocol 2: Emulsion Characterization Techniques
A comprehensive assessment of the physicochemical properties is crucial for developing and improving emulsion formulations.[3]
-
Microscopic Analysis:
-
Purpose: To visually assess droplet shape, size, and distribution.[3][10]
-
Method: Place a small sample of the emulsion on a microscope slide. Observe under an optical microscope. The presence of small, uniform, and non-flocculated droplets indicates a stable emulsion.[3][10] The merging of droplets (coalescence) can also be observed.[3]
-
-
Droplet Size Analysis:
-
Purpose: To quantitatively measure the average droplet size and distribution, which are critical for stability.[3][9][10]
-
Method: Use dynamic light scattering (DLS) or laser diffraction techniques.[9][10] DLS is suitable for nanoemulsions, while laser diffraction can measure a broader range of sizes.
-
-
Stability Testing (Centrifugation):
-
Rheological Analysis:
Visualizations
Caption: Experimental workflow for emulsion preparation and characterization.
Caption: Troubleshooting guide for common emulsion instability issues.
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Proposed Methods for Testing and Comparing the Emulsifying Properties of Proteins from Animal, Plant, and Alternative Sources [mdpi.com]
- 7. Cosmetic emulsion separation [personalcarescience.com.au]
- 8. borregaard.com [borregaard.com]
- 9. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Analyzing Emulsion Dynamics via Direct Visualization and Statistical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase inversion temperature - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Co-surfactant: Significance and symbolism [wisdomlib.org]
- 17. [PDF] The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams | Semantic Scholar [semanticscholar.org]
- 18. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 19. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 20. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. formulation.org.uk [formulation.org.uk]
Methyl Laurate Formulation Stability: Technical Support Center
Welcome to the Technical Support Center for methyl laurate formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the long-term stability challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in formulations a concern?
A1: this compound is the methyl ester of lauric acid, a saturated fatty acid. It is used in a variety of formulations, including cosmetics, pharmaceuticals, and as a flavoring agent, valued for its emollient and skin-conditioning properties. Long-term stability is a critical concern because degradation can alter the formulation's efficacy, safety, and physical properties, such as odor, appearance, and texture.
Q2: What are the primary degradation pathways for this compound in a formulation?
A2: The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction catalyzed by the presence of acids or bases, to form lauric acid and methanol.
-
Oxidation: Although this compound is a saturated fatty acid ester and thus less susceptible to oxidation than unsaturated esters, oxidation can still occur, particularly at elevated temperatures and in the presence of oxidizing agents. This can lead to the formation of various degradation products, including aldehydes, ketones, and smaller carboxylic acids, which can cause rancidity.
Q3: What factors can accelerate the degradation of this compound in my experiments?
A3: Several factors can negatively impact the stability of this compound in your formulations:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of this compound. The rate of hydrolysis is significantly faster under basic conditions.
-
Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.
-
Presence of Water: Water is a necessary reactant for hydrolysis. Formulations with a higher water activity are more prone to this degradation pathway.
-
Exposure to Light: UV light can provide the energy to initiate and propagate oxidative degradation.
-
Presence of Oxidizing Agents: Ingredients such as peroxides or metal ions can act as catalysts for oxidation.
-
Incompatible Materials: Strong acids, bases, and oxidizing agents are incompatible with this compound and will accelerate its degradation.[1]
Q4: What are the observable signs of this compound degradation in my formulation?
A4: Degradation of this compound can manifest in several ways:
-
Changes in Odor: A common sign of degradation is the development of a "soapy" or rancid off-odor.
-
Changes in pH: The formation of lauric acid from hydrolysis will decrease the pH of the formulation.
-
Phase Separation: In emulsions, the degradation of this compound can disrupt the stability of the emulsion, leading to phase separation.
-
Changes in Viscosity or Texture: The overall consistency of the formulation may change as the chemical composition is altered.
-
Discoloration: The formulation may change color over time.
Q5: How can I improve the long-term stability of my this compound formulation?
A5: To enhance stability, consider the following strategies:
-
pH Control: Maintain the formulation at a neutral or slightly acidic pH to minimize hydrolysis.
-
Temperature Control: Store formulations in a cool, dark place to reduce the rates of hydrolysis and oxidation.
-
Use of Antioxidants: Incorporate antioxidants to inhibit oxidative degradation.
-
Chelating Agents: Add chelating agents to bind any metal ions that could catalyze oxidation.
-
Appropriate Packaging: Use opaque, airtight containers to protect the formulation from light and oxygen.
-
Minimize Water Activity: For non-aqueous formulations, ensure that all components are anhydrous.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Formulation has developed a soapy or rancid odor. | Hydrolysis of this compound to lauric acid and methanol, or oxidative degradation. | 1. Measure the pH of the formulation. A decrease in pH suggests hydrolysis. 2. Analyze the formulation for the presence of lauric acid using GC or HPLC. 3. Review the formulation for the presence of strong acids, bases, or oxidizing agents. 4. For future batches, consider adding an antioxidant and/or adjusting the pH to be near neutral. |
| The pH of the formulation has decreased over time. | Hydrolysis of this compound into lauric acid. | 1. Confirm the presence of lauric acid via analytical testing (GC/HPLC). 2. Evaluate the water content/activity of your formulation. 3. Incorporate a buffering system to maintain a stable pH. |
| Phase separation is observed in an emulsion. | Destabilization of the emulsion due to the degradation of this compound. | 1. Analyze the degraded formulation to confirm this compound degradation. 2. Review the storage conditions; exposure to high temperatures can accelerate degradation and destabilize emulsions. 3. Re-evaluate the emulsifier system in the context of potential degradation products. |
| The formulation has changed color. | Oxidative degradation or interaction of degradation products with other formulation components. | 1. Protect the formulation from light by using opaque packaging. 2. Incorporate an antioxidant into the formulation. 3. Ensure raw materials are free from pro-oxidant contaminants like metal ions. |
Data on this compound Stability
Hydrolysis Rate
The hydrolysis of this compound is highly dependent on pH. The rate of hydrolysis increases significantly in basic conditions.
| pH | Estimated Half-life of this compound |
| 7 | ~7.3 years[1][2] |
| 8 | ~270 days[1][2] |
| > 9 | Significantly faster (illustrative) |
Note: The half-life values are estimated and can be influenced by other formulation components and storage conditions.
Factors Influencing Oxidation
| Factor | Impact on Oxidation Rate |
| Temperature | Increases |
| Light Exposure | Increases |
| Presence of Oxygen | Increases |
| Presence of Metal Ions (e.g., Fe, Cu) | Increases |
| Presence of Antioxidants | Decreases |
Experimental Protocols
Protocol 1: Stability Testing of this compound in an Emulsion using GC-FID
Objective: To quantify the amount of this compound remaining in an emulsion formulation over time under accelerated stability conditions.
Methodology:
-
Sample Preparation:
-
Prepare the emulsion containing a known concentration of this compound.
-
Divide the batch into multiple samples and store them in controlled environment chambers at specified conditions (e.g., 40°C/75% RH).
-
At each time point (e.g., 0, 1, 3, 6 months), remove a sample for analysis.
-
-
Extraction of this compound:
-
Accurately weigh a portion of the emulsion (e.g., 1g) into a centrifuge tube.
-
Add a suitable organic solvent (e.g., hexane or a mixture of isopropanol and hexane) to extract the lipid phase.
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.
-
Carefully transfer the organic layer containing the this compound to a clean vial.
-
Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Combine the organic extracts and, if necessary, evaporate the solvent to a known volume.
-
-
GC-FID Analysis:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A suitable capillary column for fatty acid methyl ester (FAME) analysis (e.g., a wax or polar-modified column).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the extracted sample onto the GC-FID.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Integrate the peak area and use the calibration curve to determine the concentration of this compound in the sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Protocol 2: Assessing Hydrolysis by Monitoring Lauric Acid Formation with HPLC-UV
Objective: To detect and quantify the formation of lauric acid, a primary degradation product of this compound hydrolysis.
Methodology:
-
Sample Preparation and Stress Conditions:
-
Prepare a formulation containing this compound.
-
Subject the formulation to conditions that promote hydrolysis (e.g., elevated temperature and/or high pH).
-
Take samples at various time points.
-
-
Extraction:
-
Perform a liquid-liquid extraction to separate the lauric acid from the formulation matrix. Acidify the sample to ensure lauric acid is in its protonated, less polar form, and extract with a suitable organic solvent like diethyl ether or hexane.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
HPLC-UV Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to suppress ionization of lauric acid).
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: Around 205-210 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve with standard solutions of lauric acid.
-
Inject the prepared sample.
-
Identify and quantify the lauric acid peak based on the retention time and the calibration curve.
-
Visualizations
Caption: Degradation Pathways of this compound.
Caption: Workflow for this compound Stability Testing.
References
Validation & Comparative
A Comparative Guide to the Validation of GC-FID for Methyl Laurate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids like methyl laurate is paramount. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a cornerstone technique for this purpose. This guide provides an objective comparison of the GC-FID method's performance against alternative techniques, supported by experimental data and detailed protocols.
Performance Comparison: GC-FID vs. Alternatives
The validation of an analytical method ensures its reliability, accuracy, and precision for its intended use.[1][2][3][4][5] Key performance parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are summarized below for the GC-FID method for this compound quantification and compared with a common alternative, High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD).
| Validation Parameter | GC-FID for this compound | HPLC-ELSD for Lauric Acid | Typical Acceptance Criteria (ICH Q2(R2)) |
| Specificity | High; able to separate this compound from other fatty acid methyl esters. | Moderate; may have co-elution with similar compounds. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][6][7] |
| Linearity (r²) | > 0.999[8][9][10] | ≥ 0.9971[11] | Correlation coefficient (r²) ≥ 0.99[6] |
| Range | Typically 100-500 mcg/mL[10] | Dependent on analyte and detector | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] |
| Accuracy (% Recovery) | 98-102% is commonly achieved.[6] | 81.7 ± 0.2 to 110.9 ± 0.1%[12] | The closeness of test results obtained by the method to the true value. Commonly expressed as percent recovery. |
| Precision (%RSD) | Repeatability: < 2%; Intermediate Precision: < 3%[6] | Repeatability: 0.2 - 1.3%[12] | Repeatability (intra-assay precision) and intermediate precision should be assessed. RSD ≤ 2% is often acceptable.[2] |
| Limit of Detection (LOD) | 0.01% to 0.385 mcg/mL[10][13] | 0.040 - 0.421 mg/mL[11] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically S/N ratio of 3:1.[6][8] |
| Limit of Quantification (LOQ) | 0.03% to 1.168 mcg/mL[10][13] | 0.122 - 1.277 mg/mL[11] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically S/N ratio of 10:1.[6][8] |
| Robustness | Method performance is consistent under slight variations in parameters like flow rate, temperature.[6] | Method performance is consistent under slight variations in mobile phase composition, flow rate. | The reliability of an analytical procedure with respect to deliberate variations in method parameters.[2] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method. Below are the key experimental protocols for the validation of a GC-FID method for this compound quantification.
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Most GC methods require the conversion of fatty acids into their more volatile methyl esters (FAMEs) prior to analysis.[14]
-
Lipid Extraction: If the sample is not a pure oil, lipids are first extracted using a suitable solvent system (e.g., Folch method with chloroform:methanol).
-
Methylation: The extracted lipids or the oil sample are then subjected to methylation. A common method involves heating the sample with a reagent like boron trifluoride in methanol (BF3/MeOH).[15][16][17]
-
To a known quantity of the sample, add 2 mL of BF3/MeOH.
-
Heat the mixture at 100°C for a specified time (e.g., 5-15 minutes).
-
After cooling, add a non-polar solvent like hexane to extract the FAMEs.
-
Add water to wash the hexane layer.
-
The upper hexane layer containing the FAMEs is collected for GC analysis.
-
GC-FID Method Parameters
The following are typical starting parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically operated in split mode with a ratio of 1:50 or 1:100.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: 240°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.[9]
-
Injection Volume: 1 µL.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams outline the GC-FID method validation workflow and a comparison with alternative analytical techniques.
Caption: Workflow for the validation of a GC-FID method for this compound quantification.
Caption: Comparison of GC-FID with alternative analytical methods for fatty acid quantification.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. environics.com [environics.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. redalyc.org [redalyc.org]
- 9. scielo.org.co [scielo.org.co]
- 10. ijert.org [ijert.org]
- 11. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jppres.com [jppres.com]
- 14. perlan.com.pl [perlan.com.pl]
- 15. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Methyl Laurate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl laurate, a valuable fatty acid methyl ester (FAME) with applications ranging from biodiesel production to the synthesis of pharmaceuticals and surfactants, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The efficiency of this compound synthesis is influenced by the catalyst type, reaction conditions, and the nature of the starting materials. Below is a summary of quantitative data from various studies, highlighting the performance of different catalysts.
| Catalyst | Catalyst Dosage | Methanol/Lauric Acid Molar Ratio | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Ionic Liquids | ||||||
| [Hnmp]HSO4 | 5.23% (of lauric acid mass) | 7.68:1 | 70 | 2.27 | 98.58 | [1][2][3] |
| [Hnmp]HSO4 | 5% (of lauric acid mass) | 6:1 | 70 | 2 | 97.41 | [4] |
| [Hmim]HSO4 | 5% (of lauric acid mass) | 3:1 | 100 | 4 | Lower than [Hnmp]HSO4 | [1][2] |
| Heterogeneous Acid Catalysts | ||||||
| Ferric-alginate | 0.16:1 (mass ratio to lauric acid) | 16:1 | Methanol reflux | 3 | 99 | [5] |
| H4SiW/MIL-100(Fe) | 0.3 g | 12:1 | 160 | 3 | 80.3 | [6] |
| Amberlyst 15 | Not specified | Not specified | 110 | 0.083 (5 min) | 98 | [7][8] |
| Layered Metal Laurates (Cu, Mn, La, Ni) | Not specified | Not specified | Not specified | Not specified | 80-90 | [9][10] |
| Homogeneous Acid Catalysts | ||||||
| H2SO4 | 5% (of lauric acid mass) | 3:1 | 100 | 4 | Lower than [Hnmp]HSO4 | [1][2] |
| Enzymatic Catalysts | ||||||
| Lipase (Aspergillus niger) | 1% (w/v) | 3:1 (ethyl laurate to glucose) | 56 | 48 | 49 (transesterification) | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized experimental protocols for key catalytic systems.
Esterification using Ionic Liquid Catalyst ([Hnmp]HSO4)
This protocol is based on the synthesis of this compound from lauric acid and methanol.
Materials:
-
Lauric acid
-
Methanol
-
1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO4)
-
Ethyl acetate
-
Rotary evaporator
-
Separating funnel
Procedure:
-
Lauric acid, methanol, and the ionic liquid catalyst [Hnmp]HSO4 are mixed in a reaction vessel. The optimal conditions reported are a methanol to lauric acid molar ratio of 7.68:1 and a catalyst dosage of 5.23% by weight of lauric acid.[1][2]
-
The reaction mixture is heated to 70°C and stirred for approximately 2.27 hours.[1][2]
-
After the reaction, the mixture is transferred to a separating funnel. The lower layer, containing the ionic liquid, water, and unreacted methanol, is separated.
-
The upper layer, containing the this compound product, is collected.
-
To recycle the catalyst, the lower layer is subjected to rotary evaporation to remove water and excess methanol.
-
The remaining ionic liquid is washed with ethyl acetate to remove any residual organic ester and then dried under vacuum at 80°C for 5 hours before reuse.[1]
Esterification using Heterogeneous Acid Catalyst (Ferric-Alginate)
This protocol outlines the use of a solid acid catalyst for the esterification of lauric acid.
Materials:
-
Lauric acid
-
Methanol
-
Ferric-alginate catalyst
Procedure:
-
Lauric acid and the ferric-alginate catalyst are combined in a reaction flask. A mass ratio of 0.16:1 for ferric-alginate to lauric acid is used.[5]
-
Methanol is added to the mixture to achieve a molar ratio of 16:1 (methanol to lauric acid).[5]
-
The reaction is conducted at the reflux temperature of methanol for 3 hours with continuous stirring.[5]
-
Upon completion, the solid ferric-alginate catalyst can be easily separated from the reaction mixture by filtration.
-
The liquid product phase, primarily this compound and excess methanol, is then purified, typically by distillation to remove the excess alcohol.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to various catalytic systems with minor modifications.
Caption: Generalized workflow for this compound synthesis.
This guide provides a foundational understanding of the catalytic synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to tailor these protocols to their specific laboratory conditions and research objectives. The choice of catalyst will ultimately depend on a balance of factors including conversion efficiency, cost, reusability, and environmental impact.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A new heterogeneous acid catalyst for esterification: Optimization using response surface methodology [inis.iaea.org]
- 6. Catalytic production of biodiesel from esterification of lauric acid over a solid acid hybrid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Performance Analysis of Methyl Laurate and Other Phase Change Materials for Thermal Energy Storage
For researchers, scientists, and drug development professionals, the selection of an appropriate phase change material (PCM) is critical for applications requiring precise thermal regulation. This guide provides an objective comparison of the performance of methyl laurate against other common PCMs, supported by experimental data and detailed methodologies.
This compound, a fatty acid methyl ester, is emerging as a promising bio-based PCM due to its favorable thermal properties, chemical stability, and biodegradability. This guide will delve into a quantitative comparison of this compound with established PCMs such as paraffin waxes, salt hydrates, and other fatty acids, focusing on key performance indicators crucial for thermal energy storage applications.
Performance Comparison of Phase Change Materials
The selection of a PCM is a multi-faceted decision, balancing thermal properties, cost, safety, and environmental impact. The following table summarizes the key thermophysical properties of this compound and a selection of other commonly used PCMs.
| Property | This compound | Paraffin Wax (RT27) | Salt Hydrate (CaCl₂·6H₂O) | Lauric Acid | Capric Acid |
| Melting Point (°C) | ~5-6 | 27 | ~29 | ~43-44 | ~31-32 |
| Latent Heat of Fusion (J/g) | ~180-200 | ~189 | ~191 | ~180-210 | ~150-170 |
| Thermal Conductivity (W/m·K) | ~0.14-0.16 | ~0.21-0.24 | ~0.5-1.1 | ~0.17-0.35 | ~0.15-0.32 |
| Specific Heat (Solid) (kJ/kg·K) | ~1.8-2.0 | ~2.1 | ~1.4-1.9 | ~1.7-2.2 | ~1.9-2.1 |
| Specific Heat (Liquid) (kJ/kg·K) | ~2.1-2.3 | ~2.4 | ~2.1-3.4 | ~2.2-2.5 | ~2.2-2.4 |
| Density (Solid) ( kg/m ³) | ~870 | ~900 | ~1710 | ~1007 | ~1018 |
| Density (Liquid) ( kg/m ³) | ~850 | ~770 | ~1580 | ~862 | ~886 |
| Supercooling | Low to Moderate | Low | High | Low | Low |
| Corrosiveness | Non-corrosive | Non-corrosive | Corrosive to some metals | Slightly corrosive | Slightly corrosive |
| Flammability | Combustible | Combustible | Non-flammable | Combustible | Combustible |
Experimental Protocols
The data presented in this guide is derived from established experimental techniques for characterizing phase change materials. The following are detailed methodologies for key experiments.
Determination of Melting Point and Latent Heat of Fusion: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Apparatus: A heat-flux DSC instrument.
-
Sample Preparation: A small sample of the PCM (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) to create a stable atmosphere.
-
A thermal program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the phase transition of the material.
-
The instrument records the differential heat flow between the sample and the reference.
-
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic peak on the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.
Measurement of Thermal Conductivity: Transient Hot Wire (THW) Method
The Transient Hot Wire (THW) method is a widely used technique for measuring the thermal conductivity of liquids and molten solids.[1][2]
-
Apparatus: A transient hot wire instrument consisting of a thin platinum wire that acts as both a heating element and a temperature sensor.
-
Sample Preparation: The liquid or molten PCM is placed in a sample cell, ensuring the hot wire is fully immersed. The sample is allowed to reach thermal equilibrium at the desired measurement temperature.
-
Experimental Procedure:
-
A constant electric current is passed through the platinum wire for a short duration (typically 1-2 seconds), causing a rapid increase in its temperature.
-
The temperature rise of the wire is recorded as a function of time by measuring its electrical resistance.
-
-
Data Analysis: The thermal conductivity of the PCM is determined from the slope of the linear portion of the temperature rise versus the logarithm of time plot.[3] This method is advantageous as it minimizes the effects of natural convection.
Determination of Specific Heat Capacity
The specific heat capacity of the PCM in both its solid and liquid phases can also be determined using a DSC.
-
Apparatus: A calibrated DSC instrument.
-
Experimental Procedure:
-
A baseline is established by running the thermal program with empty sample and reference pans.
-
A standard material with a known specific heat capacity (e.g., sapphire) is run under the same conditions.
-
The PCM sample is then run using the identical thermal program.
-
-
Data Analysis: By comparing the heat flow signals of the sample to that of the standard and the baseline, the specific heat capacity of the PCM can be calculated at different temperatures.
Measurement of Density
The density of the PCM in its solid and liquid states is a crucial parameter for determining its volumetric energy storage capacity.
-
Liquid State: The density of the molten PCM can be measured using a pycnometer or a vibrating tube densitometer at various temperatures.
-
Solid State: The density of the solid PCM can be determined by measuring the volume of a known mass of the material. For irregularly shaped solids, a gas pycnometer can be used to accurately measure the volume.
Visualizing the Process and Comparison
To better understand the workflow of PCM characterization and the logic behind their comparison, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Laurate Detection
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methyl laurate is critical in various applications, from quality control of raw materials to the formulation of final products. The choice of analytical methodology is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of two common chromatographic techniques for this compound detection: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The performance of these methods is evaluated based on key validation parameters as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparative Performance Data
The following tables summarize the quantitative performance data for GC-FID and HPLC-UV methods for the analysis of fatty acid methyl esters, including this compound. This data has been compiled from various studies to provide a comparative overview.
Table 1: Comparison of Validation Parameters for GC-FID and HPLC-UV
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Linearity (r²) | > 0.999[5] | > 0.99[6][7][8] |
| Accuracy (% Recovery) | Data not consistently reported in the provided search results. | 81.7 ± 0.2% to 110.9 ± 0.1%[9] |
| Precision (%RSD) | < 2% (Intra-day and Inter-day)[5] | < 3%[6][7][8] |
| Limit of Detection (LOD) | 0.385 µg/mL[5] | 0.0001% to 0.0018% (mass)[9] |
| Limit of Quantitation (LOQ) | 1.168 µg/mL[5] | 0.0004% to 0.0054% (mass)[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both GC-FID and HPLC-UV analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is widely used for the analysis of volatile compounds like fatty acid methyl esters.[10]
-
Sample Preparation:
-
For oil samples, a transesterification reaction is performed to convert fatty acids into their corresponding methyl esters. A common method involves using a reagent like boron trifluoride in methanol.[11]
-
The resulting fatty acid methyl esters (FAMEs) are then extracted using a nonpolar solvent such as heptane.[10]
-
A reference standard of this compound should be prepared in the same solvent.[12][13]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene glycol (e.g., ZB-WAX plus) or a biscyanopropyl stationary phase, is typically used for the separation of FAMEs.[5][10]
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: An initial temperature of 100 °C, held for a few minutes, followed by a ramp up to 240 °C at a rate of 3-5 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
The identification of the this compound peak is based on its retention time compared to the standard.
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from the standards.
-
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
While less common than GC for FAME analysis, HPLC offers an alternative, particularly when dealing with less volatile or thermally labile compounds.[6][8]
-
Sample Preparation:
-
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic elution with acetonitrile or a gradient elution with a mixture of methanol and a 2-propanol-hexane solution is often employed.[6][8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205 nm[7]
-
Injection Volume: 10 µL[7]
-
-
Data Analysis:
-
This compound is identified by its retention time.
-
Quantification is performed using an external standard calibration curve, plotting peak area against the concentration of the this compound standards.[6]
-
Visualizing the Cross-Validation Process
To ensure that different analytical methods produce comparable results, a cross-validation study is essential.[14][15] The following diagrams illustrate the workflow and logical relationships in a typical cross-validation process.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ijert.org [ijert.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound reference substance for gas chromatography 111-82-0 [sigmaaldrich.com]
- 13. This compound [Standard Material for GC] | CymitQuimica [cymitquimica.com]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-b-f.eu [e-b-f.eu]
A Comparative Analysis of Surfactant Properties: Methyl Laurate vs. Sodium Lauryl Sulfate
A deep dive into the surfactant characteristics of the anionic powerhouse, Sodium Lauryl Sulfate, versus the non-ionic ester, Methyl Laurate, reveals fundamental differences in their behavior and applications in research and formulation development. While both possess interfacial properties, their distinct molecular structures lead to vastly different performance profiles in aqueous systems. Sodium Lauryl Sulfate (SLS) is a classic example of a potent anionic surfactant, whereas this compound, a fatty acid ester, is practically insoluble in water and does not exhibit traditional surfactant behavior such as micelle formation in aqueous solutions.
Comparative Data of Surfactant Properties
The following table summarizes the key surfactant properties of Sodium Lauryl Sulfate. Due to its insolubility and non-micelle-forming nature in water, comparable quantitative data for this compound is not applicable.
| Property | Sodium Lauryl Sulfate (SLS) | This compound |
| Chemical Structure | Anionic surfactant with a hydrophilic sulfate head and a hydrophobic 12-carbon tail. | Non-ionic methyl ester of lauric acid. |
| Appearance | White or cream-colored crystals, flakes, or powder.[1] | Colorless liquid.[2] |
| Solubility in Water | Highly soluble.[3] | Practically insoluble.[4] |
| Critical Micelle Concentration (CMC) | Approximately 8.2 mM in pure water at 25°C.[5] | Not applicable in aqueous solutions. |
| Surface Tension at CMC | Approximately 39.5 dyn/cm at 25°C.[1] | Not applicable in aqueous solutions. |
| Foaming Ability | Excellent foaming agent, produces stable foam.[2] | Generally does not produce foam in aqueous systems. |
| Emulsification Performance | Effective emulsifier for oil-in-water emulsions.[6] | Used as an emulsifier, often in non-aqueous systems or as an intermediate in the production of other surfactants.[7] |
Structural Differences and Surfactant Action
The disparate properties of SLS and this compound stem from their molecular architecture. SLS is an amphiphilic molecule with a distinct polar head (the sulfate group) and a nonpolar tail (the lauryl chain). This structure allows it to dissolve in water and reduce surface tension by aligning at the air-water or oil-water interface. Above its critical micelle concentration, SLS molecules self-assemble into micelles, which are highly effective at solubilizing oils and greasy substances.[8]
This compound, on the other hand, is a non-ionic molecule with a much weaker hydrophilic character. Its ester group provides some polarity, but it is insufficient to overcome the hydrophobicity of the long lauryl chain, leading to its very low water solubility.[4] Consequently, it does not form micelles in water and its primary applications are as an emollient, a solvent, or a chemical intermediate in the synthesis of other surfactants.
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. This compound | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound 99.5 111-82-0 [sigmaaldrich.com]
- 5. This compound, 111-82-0 [thegoodscentscompany.com]
- 6. media.neliti.com [media.neliti.com]
- 7. waters.com [waters.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized Methyl Laurate: Titration vs. Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the synthesis and characterization of chemical compounds. This guide provides a comprehensive comparison of two common analytical techniques for assessing the purity of synthesized methyl laurate: traditional titration and modern gas chromatography (GC).
This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance based on experimental data, and offers visual workflows to aid in understanding the procedural steps and logical relationships between these techniques.
Method Performance Comparison
The choice between titration and gas chromatography for purity assessment often depends on the specific requirements of the analysis, including the need for high accuracy, sample throughput, and the nature of potential impurities. The following table summarizes the key performance metrics for each method.
| Performance Metric | Titration (Saponification Value) | Gas Chromatography (GC-FID) |
| Principle | Measures the amount of alkali required to hydrolyze the ester, which is related to the average molecular weight. | Separates components of a mixture based on their volatility and interaction with a stationary phase, providing a quantitative measure of each component. |
| Primary Measurement | Saponification Value (mg KOH/g) | Peak Area (%) |
| Accuracy | Good, but can be affected by the presence of other acidic or basic impurities. | High, with the ability to resolve and quantify individual impurities. Recoveries are typically between 95.25% and 100.29% with RSDs less than 7.16%[1]. |
| Precision | Good, but dependent on analyst technique and endpoint determination. | High, with excellent repeatability and reproducibility, often with a relative standard deviation (RSD) of less than 2% for intraday and interday analysis[2][3]. |
| Limit of Detection (LOD) | Not typically used for purity assessment in this context. | Low, capable of detecting trace impurities. For similar fatty acid methyl esters, LODs can be in the range of ng/mL[1]. |
| Limit of Quantitation (LOQ) | Not typically used for purity assessment in this context. | Low, allowing for the precise measurement of minor components. For similar fatty acid methyl esters, LOQs can be in the range of ng/mL[1]. |
| Specificity | Low. The saponification value is an average measure and does not distinguish between different esters or other saponifiable materials. | High. Can separate this compound from other fatty acid methyl esters and other volatile impurities[4]. |
| Sample Throughput | Lower, as it is a manual and time-consuming process. | Higher, especially with the use of autosamplers. |
| Cost (Equipment) | Low. Requires basic laboratory glassware and reagents. | High. Requires a significant initial investment in a gas chromatograph and associated equipment. |
| Cost (Per Sample) | Low. | Higher, due to carrier gas consumption and column replacement. |
Experimental Protocols
Purity Assessment by Titration (Determination of Saponification Value)
This protocol is based on the principle of saponification, where the ester is hydrolyzed by an excess of alcoholic potassium hydroxide. The unreacted KOH is then back-titrated with a standard acid to determine the amount of KOH consumed.
Materials:
-
Synthesized this compound sample
-
0.5 M Ethanolic potassium hydroxide (KOH) solution
-
0.5 M Hydrochloric acid (HCl) standard solution
-
Phenolphthalein indicator solution
-
Ethanol (95%)
-
Reflux condenser and round-bottom flask
-
Water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Accurately weigh approximately 2 g of the this compound sample into a 250 mL round-bottom flask.
-
Add 25.0 mL of 0.5 M ethanolic KOH solution to the flask.
-
Connect the flask to a reflux condenser and heat the mixture in a boiling water bath for 30 minutes to ensure complete saponification[5].
-
Allow the solution to cool to room temperature.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the excess (unreacted) KOH with 0.5 M HCl solution until the pink color of the indicator disappears. Record the volume of HCl used.
-
Perform a blank titration by following the same procedure but without the this compound sample. Record the volume of HCl used for the blank.
Calculation of Saponification Value:
Saponification Value (SV) = ((B - S) * N * 56.1) / W
Where:
-
B = Volume of HCl solution used in the blank titration (mL)
-
S = Volume of HCl solution used in the sample titration (mL)
-
N = Normality of the HCl solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the this compound sample (g)
Purity Estimation:
The purity of this compound can be estimated by comparing the experimental saponification value to the theoretical value.
Theoretical SV of this compound (C13H26O2, MW = 214.34 g/mol ) = (56.1 * 1000) / 214.34 = 261.7 mg KOH/g
Purity (%) = (Experimental SV / Theoretical SV) * 100
Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines the analysis of this compound using a gas chromatograph equipped with a flame ionization detector (FID), a common and robust method for fatty acid methyl ester analysis.
Materials and Equipment:
-
Synthesized this compound sample
-
Heptane or other suitable solvent
-
This compound reference standard (≥99% purity)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for FAME analysis (e.g., Stabilwax® or HP-5MS)[6][7]
-
Autosampler vials and syringes
GC-FID Conditions:
-
Column: Stabilwax® capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[6].
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C[7].
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 5 minutes, then ramp at 7 °C/min to 225 °C and hold for 5 minutes[7].
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1[7].
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized this compound in heptane at a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a solution of the this compound reference standard in heptane at the same concentration as the sample.
-
Injection: Inject the standard solution into the GC to determine the retention time of this compound.
-
Sample Analysis: Inject the sample solution into the GC.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time obtained from the standard. The purity is calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram (assuming all components have a similar response factor in the FID).
Purity Calculation:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Experimental workflow for assessing this compound purity by titration.
Caption: Experimental workflow for assessing this compound purity by GC-FID.
Logical Comparison of Methods
The selection of an appropriate analytical method is a crucial decision in chemical synthesis and quality control. The following diagram illustrates the logical relationship between titration and gas chromatography in the context of purity assessment for this compound, highlighting their distinct principles and outcomes.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijert.org [ijert.org]
- 4. researchgate.net [researchgate.net]
- 5. Aquadocs Repository [aquadocs.org]
- 6. media.neliti.com [media.neliti.com]
- 7. perlan.com.pl [perlan.com.pl]
Methyl Laurate as an Internal Standard: A Validation and Comparison Guide
In the realm of analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC), the use of an internal standard (IS) is crucial for achieving accurate and reproducible quantification of analytes. An internal standard helps to correct for variations in sample injection volume, detector response, and sample preparation. Methyl laurate, the methyl ester of lauric acid, is often considered as a potential internal standard for the analysis of fatty acid methyl esters (FAMEs). This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in its validation.
Performance of this compound as an Internal Standard
| Performance Parameter | This compound | Notes |
| Linearity (R²) | Data not available | A linear response is expected over a defined concentration range. |
| Accuracy (% Recovery) | 101% (in canola oil analysis)[1] | Demonstrates good recovery in a specific matrix. |
| Precision (%RSD) | ||
| - Manual Injection | 1.05 - 7.65% | Relative Standard Deviation (RSD) for various FAMEs.[1] |
| - Automated Injection | 0.425 - 2.62% | Automation significantly improves precision.[1] |
| Specificity | High | As a saturated fatty acid methyl ester, it is generally well-resolved from many common unsaturated FAMEs.[2] |
| Stability | High | Saturated FAMEs are chemically stable under typical GC conditions. |
Comparison with Alternative Internal Standards
Several other compounds are recommended as internal standards in official methods for fatty acid analysis, such as those from the American Oil Chemists' Society (AOCS) and AOAC INTERNATIONAL. The choice of internal standard often depends on the specific fatty acids being analyzed and the sample matrix.
| Internal Standard | Official Method Reference | Key Advantages | Potential Disadvantages |
| This compound | - | Good volatility, stable, and commercially available. | May be present in some samples, particularly those containing coconut or palm kernel oil. |
| Triacylglycerol (13:0) | AOCS Ce 1j-07[3] | Not naturally present in most samples. | Requires transesterification to form the methyl ester. |
| Triacylglycerol (21:0) | AOCS Ce 1h-05[3] | Odd-numbered carbon chain makes it rare in biological samples. | Requires transesterification. |
| Triacylglycerol (23:0) | AOCS Ce 1i-07[3] | Long-chain fatty acid, suitable for a wide range of FAMEs. | Requires transesterification. |
| Undecanoic Acid (C11:0) | AOAC 996.06[4] | Odd-numbered carbon chain. | Needs to be methylated along with the sample. |
| Methyl Stearate (C18:0) | Commonly used | Structurally similar to many common long-chain fatty acids. | May be present in the sample. |
Experimental Protocols
A detailed protocol for the validation of this compound as an internal standard in the GC-FID analysis of fatty acids is provided below. This protocol is a synthesis of best practices and information from various analytical method validation guidelines.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS): Accurately weigh and dissolve a known amount of high-purity (>99%) this compound in a suitable solvent (e.g., hexane or isooctane) to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Analyte Stock Solutions: Prepare individual stock solutions of the fatty acid methyl esters to be quantified in the same solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking known concentrations of the analyte stock solutions into a constant volume of the internal standard stock solution. The concentration range should cover the expected range of the analytes in the samples.
GC-FID System and Conditions
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector and Detector Temperatures: Typically set at 250°C and 275°C, respectively.
-
Oven Temperature Program: A programmed temperature gradient to ensure adequate separation of all FAMEs of interest. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 240°C at a rate of 3°C/minute, and held for 15 minutes.
Validation Parameters
-
Specificity: Inject a blank solvent, the internal standard solution alone, and a sample matrix without the internal standard to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject the prepared calibration standards in triplicate. Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.995.
-
Accuracy (Recovery): Prepare spiked samples by adding known amounts of the analytes to a representative sample matrix at three different concentration levels (low, medium, and high). Add the internal standard to each spiked sample. Analyze the samples and calculate the percent recovery of the added analytes. The recovery should typically be within 80-120%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a sample spiked with a known concentration of analytes and the internal standard on the same day and with the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or instruments if possible.
-
Calculate the Relative Standard Deviation (%RSD) for the measured concentrations. The %RSD should generally be less than 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow for Internal Standard Validation
The following diagram illustrates the logical workflow for validating an internal standard such as this compound.
Caption: Workflow for the validation of an internal standard.
References
Comparative Thermal Analysis of Methyl Laurate Eutectic Mixtures: A Guide for Researchers
For researchers, scientists, and drug development professionals seeking advanced thermal energy storage solutions, this guide provides a comprehensive comparative analysis of methyl laurate eutectic mixtures. Utilizing experimental data from recent studies, this document objectively evaluates the performance of these mixtures against other fatty acid-based phase change materials (PCMs).
This guide delves into the thermal properties, stability, and experimental methodologies associated with this compound eutectic mixtures, offering a data-driven resource for material selection and development.
Performance Comparison of Eutectic Mixtures
Eutectic mixtures of this compound with various fatty acids and other fatty acid methyl esters present promising characteristics for low-temperature thermal energy storage applications. The formation of eutectic compositions allows for the tuning of melting temperatures to specific ranges, a critical factor in applications such as cold chain logistics, medical devices, and building energy management.
Below is a summary of the thermal properties of various this compound-based eutectic mixtures and their components, derived from differential scanning calorimetry (DSC) analysis.
| Eutectic Mixture Composition | Eutectic Molar/Mass Ratio | Onset Melting Temperature (°C) | Latent Heat of Fusion (J/g) |
| This compound (ML) / Lauric Acid (LA) | - | 4.19 | 185.43 |
| This compound (ML) / Myristic Acid (MA) | - | 5.45 | 190.47 |
| This compound (ML) / Palmitic Acid (PA) | - | 5.69 | 194.39 |
| This compound (C12) / Methyl Myristate (C14) | xC12 = 0.77 (molar) | 0.21 | 174.3 |
| This compound (C12) / Methyl Palmitate (C16) | xC12 = 0.86 (molar) | 2.4 | 166.5 |
| Methyl Palmitate (MP) / Lauric Acid (LA) | 60% MP / 40% LA (mass) | 25.6 | 205.4 |
In-Depth Experimental Protocols
The data presented in this guide is primarily derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding the methodologies behind these measurements is crucial for interpreting the results and designing further experiments.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for characterizing the thermal properties of PCMs. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Typical DSC Experimental Protocol:
-
Sample Preparation: A small sample (typically 10 ± 2 mg) of the eutectic mixture is weighed and hermetically sealed in a Tzero stainless steel high-volume pan.[1]
-
Calibration: The DSC instrument is calibrated using a standard material with a known melting point, such as indium.[1]
-
Thermal Program:
-
The sample is heated at a controlled rate (e.g., 5 °C·min⁻¹) to a temperature approximately 15 °C above the melting point of the higher-melting component.[1]
-
The sample is held at this temperature for a period (e.g., 20 minutes) to ensure complete melting and thermal equilibrium.[1]
-
The sample is then cooled at a controlled rate (e.g., 1 °C·min⁻¹) to a temperature about 25 °C below the melting point of the lower-melting component to record the cooling thermogram.[1]
-
-
Atmosphere: The experiment is conducted under an inert atmosphere, typically dry nitrogen, with a constant purge gas flow rate (e.g., 50 mL·min⁻¹).[1]
-
Data Analysis: The resulting thermograms are analyzed to determine the onset melting temperature and the latent heat of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability and decomposition behavior of materials.
Typical TGA Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of the material is placed in a TGA sample pan.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range in a controlled atmosphere.[2]
-
Atmosphere: The atmosphere can be inert (e.g., nitrogen) to study thermal decomposition or oxidative (e.g., pure oxygen) to study oxidative degradation.[2]
-
Data Analysis: The TGA curve plots mass loss against temperature, from which the onset temperature of decomposition and the temperature at maximum mass loss rate can be determined. For some fatty acid methyl esters, decomposition of the alkyl chain is the primary degradation step.[2]
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams are provided.
Concluding Remarks
The selection of an appropriate phase change material is a critical decision in the design of thermal energy storage systems. Eutectic mixtures based on this compound offer a versatile platform for developing PCMs with tailored melting points and high latent heat storage capacities.[3][4] Studies have demonstrated their potential for low-temperature applications, highlighting their stable thermal performance.[3][4] This guide provides a foundational comparison to aid researchers in their material selection process. Further investigation into long-term thermal cycling stability and compatibility with containment materials is recommended for specific applications.
References
Benchmarking Methyl Laurate: A Comparative Guide for Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
Methyl laurate, a fatty acid methyl ester derived from lauric acid, is gaining traction as a biodegradable and high-performance additive or base stock in lubricant formulations. Its inherent properties, such as good lubricity and solvency, make it a compelling alternative to conventional mineral oils and other synthetic esters. This guide provides an objective comparison of this compound's performance against common lubricant alternatives, supported by experimental data and detailed methodologies.
Performance Snapshot: this compound vs. Alternatives
The following table summarizes the key performance characteristics of this compound in comparison to a standard paraffinic mineral oil and a common synthetic polyol ester.
| Performance Metric | Test Method | This compound | Mineral Oil (Paraffinic) | Synthetic Polyol Ester (TMP Trioleate) |
| Lubricity | ||||
| Wear Scar Diameter (mm) | ASTM D4172 | ~0.50 (as an additive) | ~0.65 (base oil) | ~0.45 |
| Coefficient of Friction | Four-Ball Test | ~0.07 (as an additive) | ~0.10 (base oil) | ~0.06 |
| Thermal & Oxidative Stability | ||||
| Oxidation Induction Time (hours) | ASTM D943 / Rancimat | Moderate to Good | Fair to Good (with additives) | Excellent |
| Flash Point (°C) | ASTM D92 | >110[1] | ~215 | ~280 |
| Viscosity | ||||
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | ~3.8 | Varies (e.g., 32) | Varies (e.g., 46) |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | ~1.4 | Varies (e.g., 5.4) | Varies (e.g., 8.5) |
| Viscosity Index | ASTM D2270 | ~160 | ~100 | ~180 |
Note: Data for this compound's lubricity is often reported when used as an additive, enhancing the performance of a base oil. The values for mineral oil and polyol ester are representative of typical formulations.
Experimental Workflow and Methodologies
To ensure accurate and reproducible benchmarking of lubricant performance, a standardized experimental workflow is crucial. The following diagram illustrates the key stages of this process.
References
Safety Operating Guide
Proper Disposal of Methyl Laurate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Methyl laurate, a common fatty acid methyl ester used in various research and development applications, is classified as very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is crucial for regulatory compliance and responsible chemical management.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and potential hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing. In case of a splash, immediately remove contaminated clothing and wash the affected area with soap and water.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any mists or vapors.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from various safety data sheets.
| Property | Value | Source Citation |
| CAS Number | 111-82-0 | [3] |
| Molecular Formula | C13H26O2 | [3] |
| Molecular Weight | 214.34 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Faint, fatty odor | [3] |
| Melting Point | 4-5 °C (39.2-41 °F) | [3] |
| Boiling Point | 262 °C (503.6 °F) | [3] |
| Flash Point | > 112 °C (> 233.6 °F) | [2] |
| Solubility in Water | Insoluble | [3] |
| Oral LD50 (Rat) | > 2000 mg/kg | [2] |
| Aquatic Toxicity (Fish) | LC50: > 1000 mg/L (96h, Lepomis macrochirus) | [2] |
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound is to never pour it down the drain or dispose of it in the regular trash.[3][4] Due to its aquatic toxicity, it must be managed as a hazardous waste.
Step 1: Waste Collection and Segregation
-
Designated Waste Container:
-
Use a dedicated, properly labeled waste container for this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
The original product container can be used if it is in good condition.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and list all constituents if it is a mixture, with approximate percentages.[6]
-
Indicate the associated hazards, primarily "Toxic to Aquatic Life."
-
Include the accumulation start date (the date the first drop of waste is added to the container).[7]
-
-
Segregation:
Step 2: Waste Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][8]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Ensure the waste container is kept closed at all times, except when adding waste.[5][9]
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS):
-
Once the waste container is full or has been in storage for a specified period (typically 90-180 days, depending on institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[10]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve filling out an online form or a physical tag.[6]
-
-
Professional Disposal:
-
The EHS department will arrange for the collected waste to be transported to a licensed hazardous waste disposal facility. These facilities use approved methods, such as incineration, for the environmentally sound disposal of chemical waste.
-
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent environmental release and ensure personnel safety.
-
Evacuate and Alert:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert your supervisor and other laboratory personnel.
-
-
Control the Spill:
-
Absorb and Collect:
-
Decontaminate:
-
Clean the spill area with soap and water.
-
-
Dispose of Cleanup Materials:
-
All materials used for the cleanup, including gloves, absorbent pads, and contaminated clothing, must be placed in a sealed bag and disposed of as hazardous waste along with the absorbed this compound.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and sustainability in research and development.
References
- 1. acme-hardesty.com [acme-hardesty.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. agilent.com [agilent.com]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Laurate
Essential protocols for the safe handling, storage, and disposal of Methyl Laurate are critical for ensuring laboratory safety and operational integrity. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.
This compound, a fatty acid ester, is a common reagent in various research and industrial applications. While its hazard profile can be inconsistent across different safety data sheets, a conservative approach to handling is paramount. The most consistently reported hazard is its significant environmental toxicity, classified as very toxic to aquatic life with long-lasting effects.[1][2][3] Some sources also indicate potential for mild skin and eye irritation, while a minority classify it as toxic upon skin contact or inhalation.[4] Given these discrepancies, it is prudent to adhere to stringent safety measures.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect for tears or holes before each use.[4] |
| Eye Protection | Safety glasses or goggles | Wear safety glasses with side shields or chemical splash goggles to prevent eye contact. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against splashes and spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated or ventilation is poor, a respirator may be necessary. |
Experimental Protocol: Safe Handling of this compound
This step-by-step guide outlines the essential procedures for safely managing this compound throughout the experimental workflow.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Take precautions to prevent contact with skin, eyes, and clothing.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
2. In Case of Exposure or Spill:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth. Place the contaminated material into a sealed, labeled container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Operational and Disposal Plan
Waste Segregation and Collection:
-
This compound is a non-halogenated organic compound.
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container for non-halogenated organic solvents.
-
Solid waste contaminated with this compound, such as used gloves, paper towels, and absorbent materials, should be collected in a separate, clearly labeled, and sealed container.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, regional, and national environmental regulations.[1]
-
Do not dispose of this compound or its waste down the drain, as it is very toxic to aquatic life.[1][2][3]
-
Arrange for the collection and disposal of chemical waste through your institution's environmental health and safety office.
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural steps for safely working with this compound, the following diagram illustrates the key decision points and actions from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
